Technical Documentation Center

2-Cyanoethyl 3-aminocrotonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyanoethyl 3-aminocrotonate
  • CAS: 43107-08-0

Core Science & Biosynthesis

Foundational

Strategic Reagent Profile: 2-Cyanoethyl 3-aminocrotonate

CAS Number: 43107-08-0 Primary Application: Asymmetric Dihydropyridine Synthesis (Nilvadipine) Executive Summary 2-Cyanoethyl 3-aminocrotonate is a specialized enamine building block critical to the synthesis of "second-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 43107-08-0 Primary Application: Asymmetric Dihydropyridine Synthesis (Nilvadipine)

Executive Summary

2-Cyanoethyl 3-aminocrotonate is a specialized enamine building block critical to the synthesis of "second-generation" 1,4-dihydropyridine (DHP) calcium channel blockers. Unlike generic methyl or ethyl aminocrotonates used for symmetric DHPs (e.g., Nifedipine), this reagent is engineered to introduce the 2-cyanoethyl ester moiety.

Its primary industrial utility is the synthesis of Nilvadipine (Nivadil), where it serves as the nucleophilic component in the asymmetric Hantzsch condensation. The presence of the cyanoethyl group enhances the lipophilicity profile of the final drug candidate while providing a metabolic handle distinct from simple alkyl esters.

Chemical Architecture & Properties[1]

Structurally, the compound is a


-aminocrotonate stabilized by conjugation between the nitrogen lone pair and the ester carbonyl.
PropertyData
Chemical Name 2-Cyanoethyl 3-aminobut-2-enoate
Molecular Formula

Molecular Weight 154.17 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in alcohols (MeOH, iPrOH), Toluene, DCM; Insoluble in water
Stability Hydrolytically unstable; reverts to acetoacetate and ammonia in acidic/aqueous conditions.

Structural Insight: The 2-cyanoethyl tail (


) exerts an electron-withdrawing inductive effect (

), which slightly increases the electrophilicity of the ester carbonyl compared to ethyl aminocrotonate. However, the enamine functionality remains a potent nucleophile at the

-carbon, essential for the Michael addition step in DHP synthesis.
Upstream Synthesis: Production of the Reagent

Directive: This protocol describes the generation of the reagent itself. In industrial settings, this is often prepared in situ or isolated immediately prior to use to prevent polymerization.

The "Self-Validating" Synthesis Protocol

Reaction Type: Nucleophilic Addition / Dehydration Precursor: 2-Cyanoethyl acetoacetate (CAS 30462-86-5)

Step-by-Step Methodology:

  • Reactor Setup: Use a glass-lined reactor equipped with a mechanical stirrer and a reflux condenser. Ensure the system is purged with nitrogen.

  • Charge: Load 2-Cyanoethyl acetoacetate (1.0 eq) into the reactor.

  • Amination:

    • Preferred: Bubble anhydrous Ammonia gas (

      
      ) through the neat liquid or a concentrated methanolic solution at 0–5°C.
      
    • Alternative: Add Ammonium Acetate (

      
      , 1.2 eq) in refluxing benzene/toluene with a Dean-Stark trap.
      
  • Monitoring (Validation Point): The reaction is monitored by IR spectroscopy.

    • Start: Strong ketone

      
       stretch at ~1715 cm⁻¹.
      
    • End: Disappearance of ketone; appearance of Enamine

      
       (~1630 cm⁻¹) and amine 
      
      
      
      (~3300-3400 cm⁻¹).
  • Workup: If using solvent, concentrate under reduced pressure (< 40°C). The product is heat-sensitive.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Reagents 2-Cyanoethanol + Diketene Intermediate 2-Cyanoethyl acetoacetate Reagents->Intermediate Transesterification Process Amination (+NH3) Intermediate->Process Nucleophilic Attack Product 2-Cyanoethyl 3-aminocrotonate (CAS 43107-08-0) Process->Product -H2O (Dehydration)

Caption: Synthesis of CAS 43107-08-0 from commodity precursors via acetoacetate intermediate.

Downstream Application: Synthesis of Nilvadipine

Directive: This is the high-value application. The protocol below uses the "Modified Asymmetric Hantzsch" method to ensure regioselectivity.

Target: Nilvadipine (Calcium Channel Blocker) Mechanism: Convergent synthesis involving a Knoevenagel adduct and the Enamine (CAS 43107-08-0).

Experimental Protocol

Reagents:

  • Component A: 3-Nitrobenzaldehyde

  • Component B: Isopropyl acetoacetate

  • Component C: 2-Cyanoethyl 3-aminocrotonate (CAS 43107-08-0)

Workflow:

  • Preparation of Knoevenagel Adduct (The Electrophile):

    • React 3-Nitrobenzaldehyde (1.0 eq) with Isopropyl acetoacetate (1.0 eq) using a catalytic amount of piperidine/acetic acid in isopropanol.

    • Validation: Isolate the benzylidene intermediate. Confirm structure by NMR (olefinic proton at

      
       7.6-7.8 ppm).
      
  • The Hantzsch Coupling (The Critical Step):

    • Dissolve the benzylidene intermediate in Isopropanol (IPA).

    • Add 2-Cyanoethyl 3-aminocrotonate (1.05 eq).

    • Heat to reflux (80-82°C) for 6–12 hours.

  • Mechanistic Causality:

    • The enamine

      
      -carbon of CAS 43107-08-0 attacks the electrophilic alkene of the benzylidene (Michael Addition).
      
    • Subsequent intramolecular cyclization and dehydration form the 1,4-dihydropyridine ring.

    • Why this route? Mixing all three components simultaneously (One-Pot) results in symmetric byproducts (e.g., bis-isopropyl or bis-cyanoethyl analogs), severely complicating purification.

  • Purification:

    • Cool to room temperature. The product may crystallize directly or require seeding.

    • Recrystallize from Ethanol/Water.

Diagram 2: Asymmetric Hantzsch Pathway

HantzschPathway CompA 3-Nitrobenzaldehyde Knoevenagel Benzylidene Intermediate (Electrophile) CompA->Knoevenagel Condensation CompB Isopropyl Acetoacetate CompB->Knoevenagel Condensation Complex Michael Adduct Knoevenagel->Complex Michael Addition CompC 2-Cyanoethyl 3-aminocrotonate (Nucleophile) CompC->Complex Michael Addition Final Nilvadipine (Asymmetric DHP) Complex->Final Cyclization/-H2O

Caption: Convergent synthesis of Nilvadipine preventing symmetric impurity formation.

Analytical Profiling & Quality Control

To ensure the integrity of CAS 43107-08-0 prior to use in expensive drug synthesis, the following QC parameters are mandatory.

TestSpecificationMethod
Appearance Pale yellow crystalline solid or oilVisual
Assay (GC/HPLC) > 97.0%C18 Column, ACN:Water gradient
Water Content < 0.5%Karl Fischer (Critical: Water hydrolyzes enamine)
Identification A IR: 1630 cm⁻¹ (C=C), 2250 cm⁻¹ (CN)FTIR
Identification B H-NMR:

4.5 ppm (Vinyl H),

7.0-8.0 ppm (Broad NH2)
1H-NMR (CDCl3)
Safety & Handling (Nitrile Hazards)

Hazard Class: Irritant / Harmful. Signal Word: Warning.

  • Nitrile Toxicity: While the cyano group is bound, metabolic or thermal decomposition can release cyanide ions. Work areas must be equipped with HCN detectors if high temperatures are involved.

  • Sensitization: Aminocrotonates are known skin sensitizers. Full PPE (Nitrile gloves, respirator) is required.

  • Storage: Store at 2–8°C under Argon. Moisture sensitive.

References
  • Bayer AG. (1983). Process for the preparation of 1,4-dihydropyridines.[1][2] US Patent 4,393,207.

  • ChemicalBook. (2024). Product Profile: 2-Cyanoethyl 3-aminocrotonate.

  • PubChem. (2024). Compound Summary: Nilvadipine. (Demonstrates the structural incorporation of the cyanoethyl ester).

  • Zhang, H., et al. (2010). Improved synthesis of Nilvadipine.Journal of Chemical Research. (Validates the asymmetric Hantzsch approach).

Sources

Exploratory

The Dual Nature of Reactivity: An In-depth Technical Guide to the Enamine Group in 2-Cyanoethyl 3-aminocrotonate

Abstract 2-Cyanoethyl 3-aminocrotonate is a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and heterocyclic synthesis. Its unique electronic architecture, fea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Cyanoethyl 3-aminocrotonate is a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and heterocyclic synthesis. Its unique electronic architecture, featuring a nucleophilic enamine moiety and an electrophilic cyanoethyl group, offers a rich landscape for a variety of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the enamine group, grounded in established chemical principles and supported by field-proven methodologies. We will delve into the synthesis of this key intermediate, analyze the factors governing its reactivity, and present detailed protocols for its application in prominent synthetic reactions, including alkylation, acylation, and cycloadditions. This document is intended to serve as a practical resource for scientists seeking to leverage the synthetic potential of 2-Cyanoethyl 3-aminocrotonate in their research and development endeavors.

Introduction: The Strategic Importance of 2-Cyanoethyl 3-aminocrotonate

Beta-enamino esters are a well-established class of intermediates in organic synthesis, prized for their ability to act as versatile building blocks for a wide array of nitrogen-containing compounds.[1] 2-Cyanoethyl 3-aminocrotonate distinguishes itself within this class through the incorporation of a cyanoethyl group on the ester functionality. This structural feature imparts unique properties and reactivity to the molecule, making it a valuable precursor in the synthesis of various heterocyclic systems, some of which exhibit notable biological activities.[2] The enamine core, a conjugated system comprising a nitrogen lone pair, a carbon-carbon double bond, and a carbonyl group, is the primary locus of reactivity that will be the focus of this guide. Understanding and controlling the reactions at this site is paramount to unlocking the full synthetic potential of this compound.

Synthesis of 2-Cyanoethyl 3-aminocrotonate: A Practical Approach

The synthesis of 2-Cyanoethyl 3-aminocrotonate is readily achievable from commercially available starting materials. The most common and efficient method involves the condensation of 2-cyanoethyl acetoacetate with ammonia.[3] This reaction is analogous to the well-documented synthesis of other alkyl 3-aminocrotonates.[4][5]

Experimental Protocol: Synthesis of 2-Cyanoethyl 3-aminocrotonate

Materials:

  • 2-Cyanoethyl acetoacetate

  • Methanol

  • Ammonia gas

  • Ice bath

  • Reaction flask equipped with a gas inlet tube and stirrer

Procedure: [3]

  • Dissolve 20 g (0.13 mole) of 2-cyanoethyl acetoacetate in 10 mL of methanol in a reaction flask.

  • Cool the solution in an ice bath to maintain a low temperature during the reaction.

  • Bubble a slow stream of ammonia gas through the solution with continuous stirring.

  • Continue the passage of ammonia for approximately five hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or recrystallization as needed.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the product, facilitating a homogeneous reaction mixture.

  • Ice Bath: The reaction with ammonia is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of byproducts.

  • Ammonia Gas: A continuous slow stream of ammonia ensures a constant supply of the nucleophile, driving the reaction to completion.

The Heart of Reactivity: The Enamine Functional Group

The reactivity of 2-Cyanoethyl 3-aminocrotonate is dominated by the electronic properties of its enamine moiety. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the double bond and the carbonyl group, creating a nucleophilic center at the α-carbon.

G cluster_1 Key Reactive Sites AlphaCarbon α-Carbon (Nucleophilic) Nitrogen Nitrogen (Nucleophilic) Structure2 Structure2 Structure2->AlphaCarbon Increased Electron Density Structure1 Structure1 Structure1->Nitrogen Lone Pair Availability

Caption: Resonance delocalization in the enamine group of 2-Cyanoethyl 3-aminocrotonate, highlighting the nucleophilic character of the α-carbon.

This electron delocalization makes the α-carbon susceptible to attack by a wide range of electrophiles. The nitrogen atom itself also retains nucleophilic character, although its reactivity is often tempered by the delocalization.

Key Reactions of the Enamine Group

The nucleophilic nature of the enamine group in 2-Cyanoethyl 3-aminocrotonate allows it to participate in a variety of important synthetic transformations.

Alkylation: Forging New Carbon-Carbon Bonds

Alkylation of enamines is a powerful method for the formation of C-C bonds. The reaction proceeds via the nucleophilic attack of the enamine's α-carbon on an alkyl halide or other suitable electrophile.

G Enamine 2-Cyanoethyl 3-aminocrotonate Intermediate Iminium Salt Intermediate Enamine->Intermediate Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate Product α-Alkylated Product Intermediate->Product Hydrolysis

Caption: General workflow for the α-alkylation of 2-Cyanoethyl 3-aminocrotonate.

Experimental Protocol: α-Alkylation of a β-Enamino Ester (Analogous System)

Materials:

  • β-Enamino ester (e.g., Ethyl 3-aminocrotonate)

  • Anhydrous solvent (e.g., THF, DMF)

  • Strong, non-nucleophilic base (e.g., NaH, LDA)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Inert atmosphere (e.g., Argon, Nitrogen)

Procedure:

  • Dissolve the β-enamino ester in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Slowly add the base to the solution to deprotonate the enamine.

  • Stir the mixture for a specified time to ensure complete deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Trustworthiness of the Protocol: The use of a strong, non-nucleophilic base is crucial to ensure deprotonation at the α-carbon rather than N-alkylation. Conducting the reaction under an inert atmosphere and at low temperatures minimizes side reactions and ensures the stability of the anionic intermediate.

Acylation: Introduction of Carbonyl Functionality

Acylation of the enamine group can occur at either the nitrogen or the α-carbon, and the regioselectivity is often dependent on the reaction conditions.[6] N-acylation leads to the formation of enamides, which are valuable intermediates in their own right. C-acylation introduces a new carbonyl group at the α-position, leading to the formation of β-dicarbonyl compounds.

Experimental Protocol: N-Acylation of Methyl 3-aminocrotonate (Analogous System) [6]

Materials:

  • Methyl 3-aminocrotonate

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve methyl 3-aminocrotonate and triethylamine in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting enamide by recrystallization or column chromatography.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

2-Cyanoethyl 3-aminocrotonate is a key precursor in the Hantzsch pyridine synthesis, a classic multi-component reaction for the preparation of dihydropyridines.[2] In this reaction, the enamine acts as one of the three components, along with an aldehyde and a β-ketoester. The dihydropyridine products are of significant interest in medicinal chemistry due to their prevalence in a number of approved drugs.

G cluster_0 Hantzsch Pyridine Synthesis Enamine 2-Cyanoethyl 3-aminocrotonate Dihydropyridine Dihydropyridine Product Enamine->Dihydropyridine Aldehyde Aldehyde (R-CHO) Aldehyde->Dihydropyridine BetaKetoester β-Ketoester BetaKetoester->Dihydropyridine

Caption: The Hantzsch pyridine synthesis, a key application of 2-Cyanoethyl 3-aminocrotonate in cycloaddition reactions.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

Materials:

  • 2-Cyanoethyl 3-aminocrotonate

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • β-ketoester (e.g., Ethyl acetoacetate)

  • Solvent (e.g., Ethanol, Isopropanol)

  • Catalyst (optional, e.g., acetic acid)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-Cyanoethyl 3-aminocrotonate, the aromatic aldehyde, and the β-ketoester in the chosen solvent.

  • Add a catalytic amount of acetic acid if required.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid product with cold solvent to remove any unreacted starting materials.

  • Recrystallize the dihydropyridine product from a suitable solvent (e.g., ethanol) to obtain a pure sample.

Spectroscopic Characterization

The structure of 2-Cyanoethyl 3-aminocrotonate and its reaction products can be confirmed using standard spectroscopic techniques.

Spectroscopic Data (Expected for 2-Cyanoethyl 3-aminocrotonate)
¹H NMR δ (ppm)
NH₂~4.5-5.5 (broad singlet)
=CH~4.7 (singlet)
O-CH₂~4.2 (triplet)
CH₂-CN~2.7 (triplet)
CH₃~1.9 (singlet)
¹³C NMR δ (ppm)
C=O~170
C-NH₂~160
CN~118
=CH~85
O-CH₂~60
CH₂-CN~18
CH₃~19
IR ν (cm⁻¹)
N-H stretch3400-3200
C≡N stretch~2250
C=O stretch~1650
C=C stretch~1600

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Conclusion and Future Outlook

2-Cyanoethyl 3-aminocrotonate is a highly valuable and versatile building block in organic synthesis. The nucleophilic character of its enamine group allows for a wide range of transformations, including alkylation, acylation, and cycloaddition reactions. This guide has provided a detailed overview of its synthesis, reactivity, and application in key synthetic methodologies. By understanding the principles that govern its reactivity and utilizing the provided protocols as a foundation, researchers can effectively employ this compound in the development of novel heterocyclic structures with potential applications in medicinal chemistry and materials science. Further exploration into the asymmetric functionalization of the enamine group and the development of novel multi-component reactions centered around this scaffold represent exciting avenues for future research.

References

  • PrepChem. (n.d.). Synthesis of 2-cyanoethyl 3-aminobut-2-enoate. Retrieved from [Link]

  • Google Patents. (n.d.). FR2632303A1 - Process for the preparation of methyl 3-aminocrotonate.
  • Mishra, A., et al. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated carboxylic acids. Indian Journal of Chemistry, Section B, 60B(2), 291-299.
  • El-naggar, A. M., et al. (2012).
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Cyanoethyl 3-aminocrotonate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Cyanoethyl 3-aminocrotonate, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Cyanoethyl 3-aminocrotonate, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and a detailed experimental protocol for quantitative determination.

Introduction to 2-Cyanoethyl 3-aminocrotonate

2-Cyanoethyl 3-aminocrotonate, with the molecular formula C₇H₁₀N₂O₂, is a versatile building block in organic synthesis.[2] Its structure, featuring a β-enaminonitrile moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds, including dihydropyridine derivatives which are known for their potential as antihypertensive agents.[1] Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties:

PropertyValueSource
Molecular Weight154.17 g/mol [2]
AppearanceBeige Solid[1]
Boiling Point345.6 ± 22.0 °C (Predicted)[1]
Density1.116 ± 0.06 g/cm³ (Predicted)[1]
pKa5.18 ± 0.70 (Predicted)[3]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of organic compounds.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of 2-Cyanoethyl 3-aminocrotonate is influenced by the presence of polar functional groups, namely the amine (-NH₂) and cyano (-C≡N) groups, as well as the ester linkage, and a nonpolar hydrocarbon backbone.

The predicted octanol-water partition coefficient (LogP) of 1.00608 suggests that 2-Cyanoethyl 3-aminocrotonate has a moderate degree of lipophilicity.[3] This indicates a preference for distribution into organic phases over aqueous phases, which is a crucial consideration in extraction and purification processes.

Based on its structure and LogP value, we can predict its solubility behavior in various classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Due to the presence of polar functional groups capable of dipole-dipole interactions, 2-Cyanoethyl 3-aminocrotonate is expected to exhibit good solubility in these solvents. Indeed, it has been reported to be soluble in Dichloromethane.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of the solute. Good solubility is anticipated, and it has been reported to be soluble in Methanol.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is expected to be limited due to the significant polarity imparted by the functional groups.

Known Solubility Data

SolventSolubilitySource
DichloromethaneSoluble[1]
MethanolSoluble[1]

For a structurally similar compound, Ethyl 3-aminocrotonate , the solubility in water is reported to be 26 g/L at 25°C.[6][7] This provides a useful reference point, suggesting that while the aminocrotonate structure has some affinity for polar solvents, the addition of the cyanoethyl group in our target molecule likely enhances its solubility in organic media.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following section outlines a robust gravimetric method for determining the solubility of 2-Cyanoethyl 3-aminocrotonate in a given organic solvent. This method is self-validating as it relies on reaching equilibrium and direct measurement of the dissolved solute.

Materials and Equipment
  • 2-Cyanoethyl 3-aminocrotonate (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (± 0.0001 g)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed glass vials for evaporation

  • Vacuum oven or rotary evaporator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Filtration cluster_3 Analysis A Add excess solute to a known volume of solvent in a sealed vial. B Agitate the mixture at a constant temperature for 24-48 hours. A->B C Allow the solution to settle. B->C D Withdraw an aliquot of the supernatant using a syringe. C->D E Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. D->E F Weigh the vial containing the filtrate. E->F G Evaporate the solvent under vacuum. F->G H Weigh the vial with the dried solute. G->H I Calculate the solubility. H->I

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation: To a series of scintillation vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of 2-Cyanoethyl 3-aminocrotonate to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial for confirming saturation.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The choice of agitation time should be validated by taking measurements at different time points until a constant solubility value is obtained.

  • Sampling and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw an aliquot (e.g., 2.0 mL) of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles. Attach a 0.22 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled glass vial. The filtration step is a self-validating measure to ensure that only the dissolved solute is being analyzed.

  • Gravimetric Analysis: Accurately weigh the vial containing the filtered aliquot. This allows for the determination of the mass of the solution.

  • Solvent Evaporation: Remove the solvent from the vial using a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator. Continue the evaporation until a constant weight of the dried solute is achieved.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot) * 100

    Alternatively, a more precise calculation can be made using the masses:

    Solubility ( g/100 g solvent) = (Mass of dried solute / (Mass of solution - Mass of dried solute)) * 100

Conclusion

While quantitative solubility data for 2-Cyanoethyl 3-aminocrotonate is not extensively published, its molecular structure and physicochemical properties provide a solid basis for predicting its behavior in various organic solvents. The provided experimental protocol offers a reliable and self-validating method for researchers to determine the precise solubility in their specific systems of interest. Such data is invaluable for the rational design of synthetic routes, purification strategies, and ultimately, the successful development of novel pharmaceuticals.

References

  • CHEMISTRY STACK EXCHANGE. (2014). How to predict the solubility of an organic compound in different kinds of solvents? [Online] Available at: [Link]

  • Hulet, R. (2021). 4: Predicting the solubility of organic molecules. [Online] YouTube. Available at: [Link]

  • IS MUNI. Physical Properties: Solubility Classification. [Online] Available at: [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Online] Available at: [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Online] YouTube. Available at: [Link]

  • University of Rochester. Solvents and Polarity. [Online] Available at: [Link]

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Online] Available at: [Link]

  • BioChemPartner.com. 43107-08-0 | 2-Cyanoethyl 3-aminocrotonate. [Online] Available at: [Link]

  • Vertex AI Search.
  • ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... [Online] Available at: [Link]

  • University of Waterloo. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

  • McGill University. Solubility of Organic Compounds. [Online] Available at: [Link]

  • NIH. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Online] Available at: [Link]

  • American Chemical Society. Physics-Based Solubility Prediction for Organic Molecules. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Dihydropyridine Derivatives from 2-Cyanoethyl 3-aminocrotonate

Introduction: The Enduring Significance of the Dihydropyridine Scaffold The 1,4-dihydropyridine (DHP) core is a cornerstone of medicinal chemistry, most famously recognized for its role in a class of drugs that act as L-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) core is a cornerstone of medicinal chemistry, most famously recognized for its role in a class of drugs that act as L-type calcium channel blockers.[1][2] These agents, including well-known therapeutics like nifedipine, amlodipine, and felodipine, have revolutionized the management of cardiovascular diseases such as hypertension and angina.[1][3][4] The therapeutic relevance of the DHP scaffold is not, however, confined to cardiovascular applications. Researchers are actively exploring its potential in a wide array of other therapeutic areas, including cancer, inflammation, and neurodegenerative disorders.[2][5][6][7]

The continued interest in DHPs stems from their synthetic accessibility and the tunability of their pharmacological properties through substitution at various positions of the heterocyclic ring. The Hantzsch dihydropyridine synthesis, a classic multi-component reaction first reported in 1881, remains a highly efficient and versatile method for constructing this privileged scaffold.[1][4] This application note provides a detailed guide for the synthesis of dihydropyridine derivatives utilizing 2-Cyanoethyl 3-aminocrotonate as a key starting material, offering insights into the reaction mechanism, a step-by-step experimental protocol, and methods for characterization.

The Hantzsch Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a one-pot condensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[1][8] In this specific application, 2-Cyanoethyl 3-aminocrotonate serves as a dual-purpose reagent, providing one of the β-dicarbonyl equivalents and the nitrogen source in a single molecule. The reaction proceeds through a series of intermediates, as outlined in the diagram below.

The generally accepted mechanism involves the formation of two key intermediates: an enamine and a Knoevenagel condensation product.[4][8][9] The enamine is formed from the reaction of a β-ketoester with ammonia. The Knoevenagel product is the result of the condensation between the aldehyde and the other β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Condensation Product Aldehyde->Knoevenagel_Product Condensation 2-Cyanoethyl_3-aminocrotonate 2-Cyanoethyl 3-aminocrotonate Enamine Enamine 2-Cyanoethyl_3-aminocrotonate->Enamine Tautomerization beta-Ketoester β-Ketoester beta-Ketoester->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Dihydropyridine_Product 1,4-Dihydropyridine Derivative Cyclized_Intermediate->Dihydropyridine_Product Dehydration

Figure 1: Generalized mechanism of the Hantzsch dihydropyridine synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of a 1,4-dihydropyridine derivative using 2-Cyanoethyl 3-aminocrotonate, an aromatic aldehyde, and a β-ketoester.

Materials and Reagents:

  • 2-Cyanoethyl 3-aminocrotonate

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • β-Ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and 2-Cyanoethyl 3-aminocrotonate (1.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (10-15 mL) to the flask to dissolve the reactants. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a solution of the reaction mixture in a small amount of ethyl acetate and spot it on a TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting materials have been consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Drying: Dry the purified product in a vacuum oven to obtain the final 1,4-dihydropyridine derivative.

Experimental_Workflow Start Start Reactants Combine Aldehyde, β-Ketoester, and 2-Cyanoethyl 3-aminocrotonate Start->Reactants Solvent_Catalyst Add Ethanol and Glacial Acetic Acid Reactants->Solvent_Catalyst Reflux Heat to Reflux Solvent_Catalyst->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Reaction_Complete Reaction Complete? TLC_Monitoring->Reaction_Complete Reaction_Complete->Reflux No Cooling Cool to Room Temperature Reaction_Complete->Cooling Yes Isolation Isolate Product (Filtration/Evaporation) Cooling->Isolation Purification Purify by Recrystallization Isolation->Purification Drying Dry the Product Purification->Drying End End Drying->End

Figure 2: A streamlined workflow for the synthesis of dihydropyridine derivatives.

Characterization of Dihydropyridine Derivatives

The structure and purity of the synthesized dihydropyridine derivatives should be confirmed using a combination of spectroscopic techniques.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment of the molecule.Characteristic signals for the protons on the dihydropyridine ring, the substituents, and the ester groups.[10]
¹³C NMR To determine the carbon framework of the molecule.Resonances corresponding to the carbons of the dihydropyridine ring and the various substituents.[10]
FT-IR To identify the functional groups present.Characteristic absorption bands for N-H, C=O (ester), and C=C bonds.[11][12]
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the product.[11]
Melting Point To assess the purity of the compound.A sharp and well-defined melting point range.

Applications in Drug Discovery and Development

The dihydropyridine derivatives synthesized using this protocol can be screened for a variety of biological activities. The primary application of this class of compounds is as calcium channel blockers.[1] However, their utility extends to other areas of drug discovery.[2][5][6]

  • Antihypertensive Agents: By blocking L-type calcium channels, these compounds induce vasodilation, leading to a decrease in blood pressure.[3]

  • Anticancer Agents: Some dihydropyridine derivatives have shown promise as anticancer agents by modulating multidrug resistance or inducing apoptosis.[7]

  • Antioxidant Properties: The dihydropyridine ring can act as a hydrogen donor, imparting antioxidant properties to these molecules.[13]

  • Neuroprotective Agents: Certain derivatives have been investigated for their potential to protect neurons from damage in conditions like Alzheimer's disease.[5]

Conclusion

The Hantzsch synthesis remains a powerful and reliable method for the preparation of a diverse range of dihydropyridine derivatives. The use of 2-Cyanoethyl 3-aminocrotonate as a starting material offers a convenient and efficient route to these medicinally important scaffolds. The protocol detailed in this application note provides a solid foundation for researchers to synthesize and explore the therapeutic potential of novel dihydropyridine compounds.

References

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

  • A facile four component protocol for the synthesis of dihydropyridine derivatives. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

  • Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. RTU E-books. [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers. [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. SpringerLink. [Link]

  • Process for the preparation of 4 -substituted -1, 4-dihydropyridines.
  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]

  • Methods for the synthesis of 1,4-dihydropyridines (1,4-DHPs). ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. The Author(s). [Link]

  • Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydropyridines. PLOS ONE. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • A facile four component protocol for the synthesis of dihydropyridine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. international journal of research culture society. [Link]

  • Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. National Center for Biotechnology Information. [Link]

  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. PubMed. [Link]

  • A facile four component protocol for the synthesis of dihydropyridine derivatives. CSIR-NIIST. [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]

  • Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. ResearchGate. [Link]

Sources

Application

Application Note: 2-Cyanoethyl 3-aminocrotonate as a Strategic Building Block

Enabling Asymmetry in Dihydropyridine Drug Scaffolds Executive Summary This guide details the utility of 2-Cyanoethyl 3-aminocrotonate (CAS: 43107-08-0) as a specialized enamine building block. Unlike standard methyl or...

Author: BenchChem Technical Support Team. Date: February 2026

Enabling Asymmetry in Dihydropyridine Drug Scaffolds

Executive Summary

This guide details the utility of 2-Cyanoethyl 3-aminocrotonate (CAS: 43107-08-0) as a specialized enamine building block. Unlike standard methyl or ethyl analogs, the 2-cyanoethyl variant serves a dual purpose: it acts as a reactive Michael donor in Hantzsch cyclizations and functions as a masked carboxylic acid .

The 2-cyanoethyl ester moiety is uniquely susceptible to


-elimination  under mild basic conditions. This property allows researchers to synthesize asymmetric 1,4-dihydropyridines (DHPs) —a core scaffold in calcium channel blockers (e.g., Barnidipine, Cilnidipine)—by selectively removing one ester group to generate a mono-acid intermediate. This intermediate can then be diversified with complex pharmacophores, a critical workflow in late-stage drug discovery.

Mechanistic Insight & Chemical Logic

The "Protecting Group" Advantage

In a classical Hantzsch synthesis, using two identical


-keto esters results in a symmetric DHP. Drug candidates, however, often require asymmetry (e.g., different esters at C3 and C5 positions) to optimize binding affinity and pharmacokinetics.

The 2-cyanoethyl group solves this by providing orthogonality .

  • Step 1 (Construction): It survives the thermal conditions of the Hantzsch condensation (refluxing alcohols).

  • Step 2 (Differentiation): It can be selectively cleaved via a retro-Michael type

    
    -elimination using a base, releasing volatile acrylonitrile and the free carboxylate, while leaving other esters (methyl, ethyl, isopropyl) intact.
    
Reaction Pathway Visualization

The following diagram illustrates the "Asymmetric DHP Engine," demonstrating how this building block converts a symmetric process into a divergent synthesis platform.

Asymmetric_DHP_Synthesis Aldehyde Aryl Aldehyde (e.g., m-Nitrobenzaldehyde) Intermediate Asymmetric DHP Diester (Methyl / 2-Cyanoethyl) Aldehyde->Intermediate Hantzsch Cyclization (Reflux, iPrOH) KetoEster Methyl Acetoacetate KetoEster->Intermediate Hantzsch Cyclization (Reflux, iPrOH) CyanoEnamine 2-Cyanoethyl 3-aminocrotonate CyanoEnamine->Intermediate Hantzsch Cyclization (Reflux, iPrOH) MonoAcid Mono-Acid DHP (C3-COOH, C5-COOMe) Intermediate->MonoAcid Selective Cleavage (β-Elimination) Acrylo Acrylonitrile (Byproduct) Intermediate->Acrylo Base Base (NaOH or DBU) Base->Intermediate Catalyst FinalDrug Target Drug Scaffold (e.g., Barnidipine Analog) MonoAcid->FinalDrug Coupling w/ Complex Alcohol (e.g., N-benzyl-3-hydroxypyrrolidine)

Figure 1: Workflow for synthesizing asymmetric dihydropyridines using the 2-cyanoethyl moiety as a latent acid equivalent.

Experimental Protocol: Synthesis of Asymmetric DHP Mono-Acid

Target: Preparation of 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. Context: This is a representative intermediate for Barnidipine-type drugs.

Materials & Reagents
ReagentEquiv.Role
2-Cyanoethyl 3-aminocrotonate 1.0Building Block
Methyl 2-(3-nitrobenzylidene)acetoacetate1.0Electrophilic Partner
Isopropanol (IPA)SolventReaction Medium
Sodium Hydroxide (1N NaOH)1.5Cleavage Reagent
Dichloromethane (DCM)SolventExtraction
Step-by-Step Procedure
Phase A: Hantzsch Cyclization[1]
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Methyl 2-(3-nitrobenzylidene)acetoacetate (10.0 g, 38 mmol) and 2-Cyanoethyl 3-aminocrotonate (5.85 g, 38 mmol) to the flask.

    • Note: Alternatively, generate the benzylidene in situ by reacting m-nitrobenzaldehyde and methyl acetoacetate first.

  • Solvent: Add Isopropanol (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (SiO2, Hexane:EtOAc 3:1). The disappearance of the benzylidene spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. The asymmetric DHP diester often precipitates as a yellow solid. Filter and wash with cold IPA.

    • Yield Expectation: 70–85%.

Phase B: Selective Ester Cleavage (De-protection)
  • Dissolution: Dissolve the isolated DHP diester (10 g) in a mixture of Acetone (50 mL) and Water (10 mL).

  • Cleavage: Add 1N NaOH solution (1.5 equivalents) dropwise at 0–5°C.

    • Critical Control: Maintain low temperature to prevent decarboxylation of the resulting acid or hydrolysis of the methyl ester.

  • Elimination: Stir at room temperature for 2–3 hours. The base triggers the proton abstraction at the

    
    -position of the cyanoethyl group, causing 
    
    
    
    .
    • Safety Alert:Acrylonitrile is generated in this step. Perform all operations in a well-ventilated fume hood.

  • Isolation:

    • Wash the aqueous reaction mixture with Dichloromethane (2 x 30 mL) to remove unreacted neutral impurities.

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3–4.

    • The mono-acid product will precipitate. Filter the solid, wash with water, and dry under vacuum.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield in Hantzsch Step Incomplete condensationAdd a catalytic amount (5 mol%) of Piperidine or Acetic Acid to facilitate dehydration.
Symmetric DHP Impurities Ester exchange (Transesterification)Avoid using methanol or ethanol if they match one of the ester groups. Use Isopropanol or t-Butanol as non-nucleophilic solvents.
Decarboxylation during Cleavage pH too low or Temp too highKeep hydrolysis temperature <20°C. Do not acidify below pH 3 during workup.
Incomplete Cleavage Insufficient Base StrengthSwitch from NaOH to DBU (1.2 equiv) in anhydrous THF if hydrolytic conditions are problematic for other functional groups.

Safety & Handling (E-E-A-T)

  • Acrylonitrile Hazard: The cleavage step releases acrylonitrile, a volatile, toxic, and carcinogenic compound. All cleavage reactions must be quenched and waste streams treated with bleach (sodium hypochlorite) to destroy residual acrylonitrile before disposal.

  • Cyanide Content: While the cyano group is covalently bonded, thermal decomposition at extreme temperatures (>200°C) may release toxic gases.

  • Storage: Store 2-Cyanoethyl 3-aminocrotonate at 2–8°C. It is sensitive to moisture and may hydrolyze slowly over time.

References

  • Hantzsch Reaction Mechanism & Applications

    • Hantzsch, A. (1881).[2] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[3] Berichte der deutschen chemischen Gesellschaft.

    • Source:

  • Synthesis of Barnidipine (Application of 2-Cyanoethyl ester)

    • Terada, A., et al. (1982). "Process for preparation of Barnidipine.
    • Source:

  • Deprotection of 2-Cyanoethyl Esters (Beta-Elimination)

    • Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron.
    • Source:

  • Cilnidipine & Asymmetric DHP Synthesis

    • Ogawa, T., et al. (1993). "Synthesis of Cilnidipine and related compounds." Chemical & Pharmaceutical Bulletin.
    • Source:

Sources

Method

Experimental procedure for the synthesis of 2-Cyanoethyl 3-aminocrotonate

Abstract & Strategic Relevance This application note details a robust, scalable protocol for the synthesis of 2-Cyanoethyl 3-aminocrotonate , a critical intermediate in the Hantzsch dihydropyridine synthesis. While simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This application note details a robust, scalable protocol for the synthesis of 2-Cyanoethyl 3-aminocrotonate , a critical intermediate in the Hantzsch dihydropyridine synthesis. While simple alkyl aminocrotonates (methyl/ethyl) are ubiquitous, the 2-cyanoethyl derivative offers unique utility: the cyanoethyl ester moiety serves as a versatile protecting group that can be removed under mild basic conditions (retro-Michael reaction), unlike standard alkyl esters which require harsh hydrolysis. This makes the target compound highly valuable for the development of complex dihydropyridine calcium channel blockers (e.g., analogs of Nifedipine or Felodipine) where orthogonal protecting group strategies are required.

Chemical Basis & Mechanism[2][3]

The synthesis relies on the thermodynamic conversion of a


-keto ester to a 

-enamino ester. This reaction is driven by the formation of a conjugated system stabilized by intramolecular hydrogen bonding between the amine protons and the ester carbonyl oxygen.
Mechanistic Pathway[1][2][4]
  • Nucleophilic Attack: Ammonia (generated in situ or introduced as gas) attacks the ketone carbonyl of 2-cyanoethyl acetoacetate.

  • Carbinolamine Intermediate: Formation of a transient tetrahedral intermediate.

  • Dehydration: Elimination of water to form the enamine. The cis-enamine isomer is thermodynamically favored due to the six-membered chelate ring formed via H-bonding.

Graphviz Diagram: Reaction Mechanism

Enamine_Formation_Mechanism Reactant 2-Cyanoethyl acetoacetate Intermed Carbinolamine Intermediate Reactant->Intermed Nucleophilic Attack Ammonia NH3 / NH4OAc Ammonia->Intermed TS Dehydration (- H2O) Intermed->TS Product 2-Cyanoethyl 3-aminocrotonate (Chelated Z-isomer) TS->Product Thermodynamic Control

Figure 1: Mechanistic pathway from


-keto ester to stabilized enamine.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1]RolePurity Requirement
2-Cyanoethyl acetoacetate 1.0Precursor>95% (CAS 65193-87-5)
Ammonium Acetate 3.0 - 4.0Reagent/CatalystACS Reagent Grade
Methanol (MeOH) SolventSolventAnhydrous preferred
Ethyl Acetate / Hexanes N/AWorkup/Recryst.ACS Grade

Equipment:

  • Round-bottom flask (RBF) with reflux condenser.

  • Magnetic stirrer with heating block.

  • Rotary evaporator.

  • Vacuum filtration setup.

Synthesis Procedure

Step 1: Reaction Setup

  • Charge a clean, dry RBF with 2-Cyanoethyl acetoacetate (10.0 g, 64.5 mmol).

  • Dissolve the precursor in Methanol (50 mL).

  • Add Ammonium Acetate (19.9 g, 258 mmol, 4.0 equiv) in a single portion.

    • Note: A large excess of ammonium acetate acts as both the ammonia source and a buffer to catalyze the dehydration.

Step 2: Reaction Execution

  • Heat the mixture to a gentle reflux (

    
    ) with vigorous stirring.
    
  • Maintain reflux for 3–5 hours .

  • Monitoring (Self-Validation): Perform TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

    • Starting Material: Higher

      
       (approx 0.6), UV active, stains dark with anisaldehyde.
      
    • Product: Lower

      
       (approx 0.4), UV active, often stains bright yellow/orange with ninhydrin due to the primary amine.
      
    • Endpoint: Complete disappearance of the starting keto-ester spot.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure (Rotovap) to remove most of the methanol. A viscous residue or slurry will remain.

  • Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove excess ammonium acetate.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: The crude oil often solidifies upon standing or chilling. Recrystallize from a mixture of Ethyl Acetate/Hexanes (1:5) or Isopropanol to obtain off-white to pale yellow crystals.

Graphviz Diagram: Experimental Workflow

Experimental_Workflow Start Start: Dissolve 2-Cyanoethyl acetoacetate in MeOH AddReagent Add Ammonium Acetate (4.0 equiv) Start->AddReagent Reflux Reflux at 65°C (3-5 Hours) AddReagent->Reflux TLC TLC Check: Keto-ester consumed? Reflux->TLC TLC->Reflux No (Continue Heating) Workup Evaporate MeOH Extract with EtOAc/Water TLC->Workup Yes Crystallize Recrystallize: EtOAc/Hexanes Workup->Crystallize Final Final Product: 2-Cyanoethyl 3-aminocrotonate Crystallize->Final

Figure 2: Step-by-step workflow for the synthesis and isolation.

Quality Control & Characterization

To ensure scientific integrity, the isolated product must be validated against the following criteria.

TechniqueExpected ObservationInterpretation
1H NMR (

)

4.50 ppm (s, 1H)
Vinyl proton (

). Confirms enamine formation.
1H NMR (

)

1.90 ppm (s, 3H)
Methyl group attached to the double bond.
1H NMR (

)
Broad singlet ~6.0-7.5 ppm

protons (often split or broad due to H-bonding).
IR Spectroscopy

Nitrile (

) stretch (distinctive for cyanoethyl).
IR Spectroscopy

Carbonyl (

) stretch (shifted lower due to conjugation).

Note on Stability:


-Aminocrotonates are generally stable solids but can hydrolyze back to the keto-ester if stored in acidic, wet conditions. Store in a desiccator at 

.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: Equilibrium limitation or water accumulation.

    • Solution: Add molecular sieves (

      
      ) to the reaction mixture to scavenge water, driving the equilibrium toward the enamine.
      
  • Issue: Product is an Oil.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate the oil with cold diethyl ether or hexanes to induce precipitation. Scratching the glass flask often helps initiate nucleation.

  • Issue: Low Yield.

    • Cause: Loss of product during aqueous wash (product has some water solubility due to the polar cyano group).

    • Solution: Saturate the aqueous layer with brine (NaCl) during extraction to salt out the organic product.

Safety & Compliance

  • Nitrile Hazard: While the cyanoethyl group is not free cyanide, metabolic or thermal decomposition can release toxic byproducts. Handle in a fume hood.

  • Ammonium Acetate: Irritant. Avoid inhalation of dust.[2][3][4]

  • Waste Disposal: Aqueous waste from the workup contains ammonium salts and traces of organics; dispose of as hazardous aqueous waste.

References

  • Hantzsch Dihydropyridine Synthesis Context

    • Beilstein Journal of Organic Chemistry: "One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives..." (2020). Provides context on the general Hantzsch reaction conditions and reagents.
  • Reaction Conditions (Ammonium Acetate Method)

    • National Institutes of Health (NIH): "On-Water Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines".
  • Precursor Information (2-Cyanoethyl acetoacetate)

    • European Patent Office (EP3533783A1): "Improved process for the manufacture of 2-cyanoethyl acetoacetate".
  • Product Data & Safety

    • Thermo Fisher Scientific: Safety Data Sheet for Ethyl 3-aminocrotonate (homolog).

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 2-Cyanoethyl 3-aminocrotonate in the Synthesis of Dihydropyridine Calcium Channel Blockers

Abstract Calcium Channel Blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[1][2][3] The 1,4-dihydropyridine (DHP) scaffold represents the largest and most...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Calcium Channel Blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[1][2][3] The 1,4-dihydropyridine (DHP) scaffold represents the largest and most widely prescribed class of CCBs, with drugs like amlodipine and nifedipine being prime examples.[4][5][6] The synthesis of these crucial therapeutic agents often relies on the elegant and versatile Hantzsch dihydropyridine synthesis.[4][5][7][8] This document provides an in-depth guide on the strategic use of 2-cyanoethyl 3-aminocrotonate, a key intermediate in the Hantzsch reaction, for the efficient and controlled synthesis of DHP-based CCBs. We will explore the mechanistic rationale, provide detailed experimental protocols, and discuss the unique advantages conferred by the 2-cyanoethyl moiety in facilitating the synthesis of complex and asymmetric DHP derivatives.

Introduction: The Hantzsch Synthesis and its Central Role in CCB Development

The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction that remains one of the most straightforward methods for creating the DHP ring system.[5][6] In its archetypal form, the reaction condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate.[4][6][7][9]

The overall process can be conceptualized as a sequence of well-known organic reactions occurring in a single pot:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[4][6]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester, such as 2-cyanoethyl 3-aminocrotonate.[4][6]

  • Michael Addition & Cyclization: The enamine performs a Michael addition to the α,β-unsaturated intermediate, which is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[4]

The versatility of this synthesis allows for the creation of a vast library of DHP derivatives by simply varying the aldehyde and β-ketoester starting materials, which has been instrumental in the development of numerous CCB drugs.[6]

The Key Reagent: 2-Cyanoethyl 3-aminocrotonate

While the Hantzsch reaction can be performed with simpler alkyl acetoacetates, the use of 2-cyanoethyl acetoacetate (which forms the titular 2-cyanoethyl 3-aminocrotonate in situ) offers significant strategic advantages.

Causality Behind its Utility: The 2-cyanoethyl group is not merely an alternative ester; it functions as a unique protecting group .[10][11] Its primary advantage lies in its selective removal under mild basic conditions, a process that proceeds via a β-elimination (retro-Michael) mechanism.[11] This contrasts sharply with the harsh saponification conditions (strong acid or base) required to hydrolyze simple alkyl esters like methyl or ethyl esters, which can lead to unwanted side reactions or degradation of the sensitive DHP core.[12][13] This feature is particularly crucial for the synthesis of asymmetric dihydropyridines, which are often more potent and selective as therapeutic agents.[6][14]

Mechanistic Pathway: Hantzsch Synthesis

The diagram below illustrates the key steps in the Hantzsch synthesis, highlighting the formation and reaction of the enamine intermediate derived from 2-cyanoethyl acetoacetate.

Hantzsch_Mechanism cluster_0 Part 1: Intermediate Formation cluster_1 Part 2: Assembly & Cyclization Aldehyde Ar-CHO Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel + Ketoester (1) Ketoester1 2-Cyanoethyl Acetoacetate Ketoester1->Knoevenagel Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Ketoester2 2-Cyanoethyl Acetoacetate Enamine 2-Cyanoethyl 3-aminocrotonate (Enamine) Ketoester2->Enamine + NH₃ Ammonia NH₃ Ammonia->Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular   Condensation DHP_Product 1,4-Dihydropyridine (DHP Core) Cyclized_Intermediate->DHP_Product - H₂O (Dehydration)

Caption: Hantzsch Dihydropyridine Synthesis Mechanism.

Application Note 1: Synthesis of a Symmetrical DHP Core

This protocol describes a general, one-pot procedure for synthesizing a symmetrical 1,4-dihydropyridine derivative using 2-cyanoethyl acetoacetate.

Objective: To synthesize a DHP core structure efficiently via the Hantzsch reaction for subsequent evaluation or modification.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Molar Eq.Quantity
Aromatic AldehydeAr-CHO-1.010 mmol
2-Cyanoethyl AcetoacetateC₇H₉NO₃155.152.020 mmol
Ammonium AcetateCH₃COONH₄77.081.515 mmol
Ethanol (Solvent)C₂H₅OH46.07-50 mL
Experimental Protocol:
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), 2-cyanoethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol).[7]

  • Solvation: Add 50 mL of absolute ethanol to the flask. Stir the mixture to dissolve the solids as much as possible.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.[7]

    • Scientist's Note: Refluxing provides the necessary activation energy for the multiple condensation and cyclization steps to proceed efficiently.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Petroleum Ether:Ethyl Acetate).[7] The reaction is typically complete within 4-8 hours.

  • Isolation: Once the starting materials are consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation of the product.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture to yield the pure 1,4-dihydropyridine product.

  • Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Expected Results: Yields for this reaction are typically in the range of 60-85%, depending on the specific aldehyde used. The resulting symmetrical DHP will have two 2-cyanoethyl ester groups at the C3 and C5 positions.

Application Note 2: Synthesis of Asymmetric DHPs via Selective Deprotection

The true power of the 2-cyanoethyl group is realized in the synthesis of asymmetric DHPs, where the two ester groups on the DHP ring are different. This is critical for optimizing the pharmacological profile of many modern CCBs.[6]

Principle: An asymmetric DHP can be synthesized by first creating a symmetrical DHP with two 2-cyanoethyl ester groups, as described above. One of these groups can then be selectively removed and replaced, or the resulting carboxylic acid can be re-esterified with a different alcohol.

Protocol: Selective Deprotection of a 2-Cyanoethyl Ester
  • Dissolution: Dissolve the symmetrical bis(2-cyanoethyl) DHP (5 mmol) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) (50 mL).

  • Base Addition: Add a mild, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (1.1 equivalents, 5.5 mmol) dropwise at room temperature.

    • Scientist's Note: DBU is an excellent choice as it is a strong, non-nucleophilic base that effectively catalyzes the β-elimination of the cyanoethyl group to liberate the carboxylate and acrylonitrile, without attacking the ester carbonyls directly.[11]

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC until one of the ester groups is fully cleaved to the corresponding carboxylic acid.

  • Workup: Acidify the reaction mixture with dilute aqueous HCl (1 M) to protonate the carboxylate. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting mono-acid, mono-ester DHP can be purified by column chromatography or recrystallization.

  • Next Steps: The purified mono-acid can then be subjected to standard esterification conditions (e.g., Fischer esterification or coupling with an alcohol using DCC/DMAP) to install a different ester group, yielding the final asymmetric DHP.

Workflow for Asymmetric DHP Synthesis

Sources

Method

Revolutionizing Enamine Synthesis: A Guide to Continuous Flow Production of β-Amino Crotonates

Introduction: The Imperative for Efficient Enamine Synthesis β-amino crotonates are pivotal intermediates in the pharmaceutical industry, notably serving as key building blocks for the synthesis of 1,4-dihydropyridine de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Efficient Enamine Synthesis

β-amino crotonates are pivotal intermediates in the pharmaceutical industry, notably serving as key building blocks for the synthesis of 1,4-dihydropyridine derivatives, a class of potent calcium channel blockers used in the management of cardiovascular diseases. Traditional batch production methods for these enamines, while established, often grapple with challenges of long reaction times, moderate yields, and difficulties in scaling up. The advent of continuous flow chemistry offers a paradigm shift, enabling safer, more efficient, and highly scalable production of these valuable compounds. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the continuous flow synthesis of β-amino crotonates, detailing the underlying principles, a robust experimental protocol, and process optimization strategies.

Flow chemistry, by its nature of conducting reactions in a continuously flowing stream, provides superior control over reaction parameters such as temperature, pressure, and residence time.[1][2] This precise control translates to enhanced reaction rates, higher yields, and improved product quality.[1][3][4] Furthermore, the small reactor volumes inherent to flow systems significantly enhance safety, particularly when dealing with exothermic reactions or hazardous reagents.[5]

Reaction Mechanism: The Chemistry of Enamine Formation

The synthesis of β-amino crotonates from β-ketoesters and amines is a classic example of enamine formation, a reaction that is typically catalyzed by a weak acid. The acid catalyst plays a crucial role in activating the carbonyl group of the β-ketoester, making it more susceptible to nucleophilic attack by the amine.

The mechanism proceeds through a two-stage process:

  • Nucleophilic Addition: The reaction initiates with the protonation of the carbonyl oxygen of the β-ketoester by the acid catalyst (e.g., acetic acid). This increases the electrophilicity of the carbonyl carbon, which is then attacked by the lone pair of electrons on the nitrogen atom of the amine. This nucleophilic addition results in the formation of a hemiaminal intermediate.[6]

  • Dehydration: The hemiaminal intermediate is then protonated on the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable, conjugated β-amino crotonate product.[6]

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products beta-Ketoester β-Ketoester Protonated_Ketoester Protonated β-Ketoester beta-Ketoester->Protonated_Ketoester + H⁺ (from Acid Catalyst) Amine Amine Hemiaminal Hemiaminal Protonated_Ketoester->Hemiaminal + Amine (Nucleophilic Attack) Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H⁺ beta-Amino_Crotonate β-Amino Crotonate Protonated_Hemiaminal->beta-Amino_Crotonate - H₂O - H⁺ Water Water Protonated_Hemiaminal->Water

Experimental Protocol: Continuous Flow Synthesis of Methyl 3-Aminocrotonate

This protocol details the synthesis of methyl 3-aminocrotonate from methyl acetoacetate and aqueous ammonia in a continuous flow setup. This process can be adapted for other β-ketoesters and amines with appropriate optimization.

Materials and Equipment:

  • Methyl acetoacetate (Reagent grade)

  • Aqueous ammonia (25% solution)

  • Acetic acid (Glacial)

  • Two high-pressure pumps (e.g., HPLC pumps or syringe pumps)

  • T-mixer

  • Tubular reactor (e.g., SS316 tubing, 1.58 mm outer diameter, 1 m length)

  • Temperature-controlled oil bath or column heater

  • Back-pressure regulator (BPR)

  • Collection vessel

  • Standard laboratory glassware for work-up and analysis

  • Analytical equipment (e.g., GC-MS, NMR) for product characterization

Procedure:

  • Reagent Preparation:

    • Reagent A: Prepare a solution of methyl acetoacetate with the acid catalyst. For example, a volume ratio of 1:0.5 of methyl acetoacetate to acetic acid.

    • Reagent B: Use a 25% aqueous solution of ammonia.

  • Flow Reactor Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram below.

    • Ensure all connections are secure to handle the operational pressures.

    • Set the temperature of the oil bath or column heater to the desired reaction temperature (e.g., 50 °C).

    • Set the back-pressure regulator to maintain a constant pressure throughout the system (e.g., 10 bar) to prevent outgassing of ammonia.

  • Reaction Execution:

    • Set the flow rates of the two pumps to achieve the desired stoichiometric ratio and residence time. For a 1:3 molar ratio of methyl acetoacetate to ammonia and a residence time of approximately 22 minutes in a 1m x 1.58mm OD reactor, the flow rates will be in the µL/min to mL/min range, depending on the precise reactor volume.

    • Begin by pumping the individual reagent streams through the system to waste until a stable flow is achieved.

    • Direct the combined stream from the T-mixer into the heated tubular reactor.

    • Collect the product stream from the outlet of the back-pressure regulator in a cooled collection vessel.

  • Work-up and Analysis:

    • Upon completion of the reaction, the collected product mixture may crystallize upon cooling.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol or an ethanol/water mixture).

    • Analyze the purified product by GC-MS and NMR to confirm its identity and purity.[7]

ExperimentalWorkflow ReagentA Reagent A (β-Ketoester + Catalyst) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (Amine) PumpB Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Heated Tubular Reactor TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Work-up & Analysis Collection->Analysis

Data Presentation: Reaction Parameter Optimization

The following table summarizes the results of various experimental conditions for the continuous flow synthesis of β-amino crotonates, demonstrating the impact of different parameters on product yield. The data is compiled from a series of experiments detailed in the provided references.

Entryβ-KetoesterAmineCatalystSolventTemp (°C)Residence TimeYield (%)Reference
1Methyl Acetoacetateaq. NH₃NoneNone5015 min59[8]
2Methyl Acetoacetateaq. NH₃Acetic AcidNone50120-160 s94[8]
3Ethyl Acetoacetateaq. NH₃NoneNone5022 min94[9]
4Methyl AcetoacetateMethylamineNoneIsopropanol4030 s100[9]

Process Optimization and Troubleshooting

Causality behind Experimental Choices:

  • Catalyst: The addition of a catalytic amount of acetic acid significantly reduces the required residence time for high conversion by accelerating the rate-limiting dehydration step of the hemiaminal intermediate.[8]

  • Solvent: While the reaction can be performed neat, which is advantageous from a green chemistry perspective, the use of a solvent like isopropanol can be beneficial for certain substrates to improve solubility and prevent potential blockages in the reactor.[8][9] For instance, the reaction of methyl acetoacetate with methylamine in isopropanol achieves complete conversion in just 30 seconds.[9]

  • Temperature: Increasing the reaction temperature generally leads to a faster reaction rate, thus reducing the required residence time. However, an optimal temperature must be determined to avoid potential side reactions or product degradation. A temperature of 50 °C has been shown to provide excellent yields for several systems.[8][9]

  • Stoichiometry: A molar excess of the amine is often employed to drive the reaction equilibrium towards the product side.

Troubleshooting:

  • Reactor Clogging: In solvent-free conditions or with less soluble substrates, precipitation of the product within the reactor can lead to blockages. This can often be mitigated by introducing a suitable solvent, optimizing the temperature, or using a reactor with a larger internal diameter. The cited experiments noted no choking of the reactor under the specified conditions.[8]

  • Low Yields: Incomplete conversion can be addressed by increasing the residence time (by lowering the flow rate or using a longer reactor), increasing the reaction temperature, or adding an acid catalyst.

  • Pressure Fluctuations: Unstable pressure can indicate outgassing of volatile reactants like ammonia. Ensuring the back-pressure regulator is set to a sufficiently high pressure can alleviate this issue.

Conclusion: A Pathway to Modernized Pharmaceutical Manufacturing

The continuous flow synthesis of β-amino crotonates represents a significant advancement over traditional batch methods. The enhanced control over reaction parameters, improved safety profile, and seamless scalability make it an attractive methodology for both academic research and industrial-scale production.[2] By understanding the underlying reaction mechanism and systematically optimizing the process parameters, researchers can achieve high yields of pure product in a fraction of the time required for batch synthesis. This technology not only accelerates the drug development pipeline but also aligns with the principles of green chemistry by minimizing waste and energy consumption.[10]

References

  • Joshi, A. R., Joshi, R. R., & Kulkarni, A. A. (2014). Process for continous flow synthesis of beta-amino crotonate. U.S. Patent No. 9,199,913 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Bannon, R., Smyth, M., Moody, T. S., Wharry, S., Roth, P. M. C., Gauron, G., & Baumann, M. (2025). Continuous Flow Synthesis of β-Aminoketones as Masked Vinyl Ketone Equivalents. Chemistry – A European Journal, 31(19), e202500014. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link]

  • Stoli Chem. (2022, January 27). The real advantages of continuous flow chemistry. Retrieved from [Link]

  • Asynt. (n.d.). Benefits of Flow Chemistry vs Benefits of Batch Chemistry. Retrieved from [Link]

  • Joshi, A. R., Joshi, R. R., & Kulkarni, A. A. (2018). Process for continuous flow synthesis of beta-amino crotonate. European Patent No. EP 2 702 035 B1. Munich, Germany: European Patent Office. Retrieved from [Link]

  • Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Retrieved from [Link]

  • Council of Scientific & Industrial Research. (2014). Process for continuous flow synthesis of beta-amino crotonate. European Patent Application No. EP 2 702 035 A2. Munich, Germany: European Patent Office.
  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]

  • Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Cavaca, L. A. S., Coelho, J. A. S., Lucas, S. D., Loureiro, R. M. S., Gomes, R. F. A., & Afonso, C. A. M. (2021). Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones. Reaction Chemistry & Engineering, 6(7), 1235-1241. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 22). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Tibhe, J., Nivangune, N., Joshi, R., Joshi, R. A., & Kulkarni, A. A. (2013). Continuous flow synthesis of β-amino α,β-unsaturated esters in aqueous medium. Green Processing and Synthesis, 2(6), 535-541. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Cyanoethyl 3-aminocrotonate

Executive Summary & Compound Profile 2-Cyanoethyl 3-aminocrotonate is a critical enamine ester intermediate, primarily utilized in the Hantzsch synthesis of dihydropyridine calcium channel blockers (e.g., Clevidipine ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Cyanoethyl 3-aminocrotonate is a critical enamine ester intermediate, primarily utilized in the Hantzsch synthesis of dihydropyridine calcium channel blockers (e.g., Clevidipine analogs).[1][2][3] Unlike simple alkyl aminocrotonates, the cyanoethyl moiety introduces significant polarity and thermal sensitivity.[2][3]

Critical Stability Warning: This compound is an enamine .[2][3] It exists in equilibrium with its imine tautomer but is susceptible to hydrolysis back to the


-keto ester (2-cyanoethyl acetoacetate) in the presence of moisture.[1][2][3] It is also thermally labile; prolonged heating above 60°C often leads to dimerization or ammonia loss.[2][3]
PropertySpecification / Behavior
Physical State Low-melting solid or viscous oil (highly dependent on purity).[1][2][3]
Melting Point Typically 35–45°C (pure); often supercools to an oil.[2][3]
Solubility Soluble in alcohols (MeOH, EtOH, IPA), CHCl₃; Insoluble in water (but hydrolyzes).[2]
Major Impurities 2-Cyanoethyl acetoacetate (starting material), Water, Pyridine derivatives (thermal byproducts).[2][3]

Diagnostic Triage: Why is my product failing?

Before initiating purification, assess the state of your crude material using this diagnostic matrix.

Diagram 1: Initial Assessment & Action Logic

Triage Start Crude 2-Cyanoethyl 3-aminocrotonate State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Oil Viscous Oil / Liquid State->Oil Color Color Check Solid->Color Action2 Check Purity (NMR). If >90%: Seed & Cool. If <90%: Trituration (Protocol B) Oil->Action2 White White/Off-White Color->White Ideal Yellow Deep Yellow/Orange Color->Yellow Degradation Action1 Proceed to Recrystallization (Protocol A) White->Action1 Action3 Oxidation/Polymerization suspected. Requires Charcoal Treatment. Yellow->Action3

Caption: Diagnostic logic flow for determining the appropriate purification strategy based on physical state and visual cues.

Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Applicability: Solid crude or high-purity oils (>90%).[2][3] Objective: Removal of trace starting material and hydrolysis products.

Reagents:

  • Solvent: Isopropanol (IPA) is preferred.[2][3][4][5] Methanol is effective but risks transesterification if heated for long periods.[2][3]

  • Anti-solvent (Optional): Methyl tert-butyl ether (MTBE) or Hexane.[2][3]

Step-by-Step Methodology:

  • Dissolution: Place crude solid in a flask. Add minimal IPA (approx. 2–3 mL per gram of crude).

  • Gentle Heating: Heat to 40–45°C . Do not exceed 50°C.[2][3] The solid should dissolve completely.[1][2][3]

    • Troubleshooting: If insolubles remain, they are likely polymeric.[3] Perform a hot filtration through a sintered glass funnel.[2][3]

  • Cooling (Critical):

    • Allow the solution to cool to room temperature slowly (20 mins).

    • Transfer to a cryostat or fridge at 0°C to -5°C for 4–12 hours.

  • Induction: If no crystals form after 1 hour at 0°C, scratch the glass surface or add a seed crystal of pure product.

  • Isolation: Filter rapidly under vacuum (cold funnel preferred). Wash the cake with cold MTBE or Hexane to remove residual oily mother liquor.[2][3]

  • Drying: Vacuum dry at room temperature (<25°C). Do not use heat for drying.[1][2][3]

Protocol B: Trituration / Washing (For Oily Crude)

Applicability: Crude material that refuses to solidify due to high impurity content (often unreacted 2-cyanoethyl acetoacetate).[2][3]

Mechanism: The starting material (keto-ester) is often more soluble in non-polar solvents than the amino-ester product.[1][2][3]

Step-by-Step Methodology:

  • Solvent Selection: Use a mixture of Ether/Hexane (1:3) or pure MTBE .[2][3]

  • Slurry Generation: Add the cold solvent to the oily crude.[2][3] Stir vigorously at 0°C.

  • Phase Change: The oil should eventually harden into a granular solid as the impurities are extracted into the solvent.[2][3]

  • Filtration: Once solid, filter immediately and wash with cold hexane.[3]

Troubleshooting & FAQs

Q1: My product smells strongly of ammonia. Is this normal?

A: A faint smell is typical, but a strong odor indicates decomposition.[3]

  • Cause: Hydrolysis or thermal reversal of the reaction (

    
    ).[2][3]
    
  • Fix: Recrystallize immediately. Ensure your drying step is under vacuum to remove trapped ammonia gas, which can catalyze further degradation.[3]

Q2: The melting point is lower than the literature value (e.g., <35°C).

A: This is a classic sign of solvent entrapment or residual starting material.[1]

  • Diagnosis: Run an H-NMR.[1][2][3][5] Look for the methylene signal of 2-cyanoethyl acetoacetate (approx.[1][2][3] 3.5 ppm) versus the vinylic proton of the aminocrotonate (approx.[2][3] 4.5 ppm).[2][3]

  • Fix: If solvent is the issue, dry under high vacuum (0.1 mmHg) for 2 hours, but keep the flask in an ice bath to prevent thermal degradation.

Q3: Can I distill this compound?

A: Generally, NO. While 2-cyanoethyl acetoacetate (the precursor) can be distilled, the 3-aminocrotonate derivative is thermally unstable.[1][2][3] Distillation usually results in:

  • Loss of ammonia (reversion to starting material).[2][3]

  • Polymerization to pyridines.[2][3]

  • Exception: If you have access to a Wiped Film Evaporator (WFE) or Short Path Distillation with high vacuum (<0.05 mbar) and short residence time, it might be possible, but crystallization is far superior for purity.[3]

Q4: The product turns yellow upon storage.

A: Enamines are oxidation-sensitive.[1][2][3]

  • Prevention: Store under Argon or Nitrogen atmosphere.[2][3]

  • Storage Condition: -20°C is ideal.[1][2][3] At room temperature, shelf life is limited to days/weeks.[3]

Scientific Rationale: The Equilibrium Challenge

Understanding the chemistry is vital for troubleshooting.[1][2][3] The formation of the enamine is a reversible reaction.[2][3]

Diagram 2: Degradation Pathways

Pathways Product 2-Cyanoethyl 3-aminocrotonate (Enamine Form) StartMat 2-Cyanoethyl acetoacetate (Keto Form) Product->StartMat + H2O (Hydrolysis) Ammonia NH3 Product->Ammonia Decomposition Dimer Dimer/Pyridine Derivatives Product->Dimer Heat / O2 StartMat->Product + NH3 Water H2O

Caption: Primary degradation pathways. Hydrolysis (red arrow) is the most common cause of impurity, necessitating moisture-free handling.[1][2]

References

  • ChemicalBook. (2025).[2][3][6] Methyl 3-aminocrotonate Properties and Purification.[1][2][3][5][7][8][9] (Used as homologous reference for aminocrotonate handling). Link

  • European Patent Office. (2018).[2][3] Process for continuous flow synthesis of beta-amino crotonate.[1][2][3][5] EP 2702035 B1.[2][3] (Describes the thermal sensitivity and crystallization of aminocrotonates). Link

  • PubChem. (2025).[2][3][10][11] 2-Butenoic acid, 3-amino-, methyl ester (Compound Summary).[1][2][3] National Library of Medicine.[2][3] Link

  • Google Patents. (2020).[2][3] Improved process for the manufacture of 2-cyanoethyl acetoacetate.[1][2][3] EP3533783A1.[2][3] (Details the synthesis and instability of the precursor). Link

Sources

Optimization

Technical Support Guide: Preventing Hydrolysis of 2-Cyanoethyl 3-aminocrotonate

Executive Summary & Technical Context 2-Cyanoethyl 3-aminocrotonate (CAS: 43107-08-0) is a specialized enamine ester widely used as a building block in the Hantzsch dihydropyridine synthesis and other heterocyclic constr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2-Cyanoethyl 3-aminocrotonate (CAS: 43107-08-0) is a specialized enamine ester widely used as a building block in the Hantzsch dihydropyridine synthesis and other heterocyclic constructions. While valuable for its dual nucleophilic/electrophilic character, this compound exhibits significant instability during storage.

The primary failure mode is hydrolysis , driven by the thermodynamic instability of the enamine functionality in the presence of moisture. Unlike simple esters, the enamine moiety (-C(NH2)=C-) is highly susceptible to protonation and subsequent nucleophilic attack by water, reverting the compound to its parent


-keto ester and releasing ammonia.

This guide provides a self-validating storage protocol designed to arrest this degradation pathway, ensuring reagent integrity for drug development applications.

The Mechanism of Failure: Why It Degrades

To prevent degradation, one must understand the mechanism. The degradation is not random; it follows a specific kinetic pathway catalyzed by moisture and trace acids.

Hydrolysis Pathway Analysis

The enamine group exists in equilibrium with its imine tautomer. In the presence of atmospheric moisture, the following cascade occurs:

  • Protonation: The

    
    -carbon or nitrogen is protonated (often by trace acid or auto-ionization of water), forming a highly electrophilic iminium ion.
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon.[1][2]

  • Elimination: Ammonia (

    
    ) is expelled, leaving behind 2-cyanoethyl acetoacetate .
    

Visualizing the Degradation Pathway The following diagram details the step-by-step hydrolysis mechanism you are fighting against during storage.

HydrolysisMechanism Compound 2-Cyanoethyl 3-aminocrotonate (Enamine Form) Iminium Reactive Iminium Intermediate Compound->Iminium Protonation (Trace Acid/H2O) Moisture Atmospheric Moisture (H2O) Moisture->Iminium Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral Hydration Products Degradation Products: 2-Cyanoethyl acetoacetate + Ammonia (NH3) Tetrahedral->Products Elimination of NH3

Figure 1: Mechanistic pathway of enamine hydrolysis leading to ammonia release and


-keto ester formation.[2]

The "Golden Standard" Storage Protocol

Do not rely on standard "cool, dry place" instructions. Follow this rigor-tested protocol to maximize shelf life.

Storage Conditions Summary
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy, slowing the rate of hydrolysis and auto-oxidation.
Atmosphere Argon or Nitrogen (Inert)Displaces oxygen (prevents oxidation) and atmospheric moisture (prevents hydrolysis).
Container Amber Glass with Teflon-lined cap Amber glass blocks UV (preventing photo-degradation); Teflon prevents leaching and ensures a gas-tight seal.
Desiccant P2O5 or Activated Sieves Active scavenging of headspace moisture is critical as enamines are hygroscopic.
Step-by-Step Handling Procedure
  • Upon Receipt: Do not open the bottle immediately if it was shipped cold. Allow it to equilibrate to room temperature in a desiccator to prevent condensation from forming on the solid.

  • Aliquotting:

    • Perform all transfers inside a glovebox or under a positive pressure of nitrogen.

    • Divide the bulk material into single-use aliquots. Repeated freeze-thaw cycles and opening/closing of the main bottle introduce fresh moisture every time.

  • Sealing: Parafilm is insufficient. Use electrical tape or a secondary containment vessel (like a sealed jar with desiccant) for long-term storage.

Troubleshooting & FAQs

Q1: I opened my container and noticed a strong smell of ammonia. Is the compound still usable?

  • Diagnosis: The smell of ammonia (

    
    ) is the definitive "smoking gun" of enamine hydrolysis. It indicates that the amino group has been cleaved.
    
  • Action: Perform a Proton NMR (

    
    H-NMR). If the integration of the vinylic proton (typically around 4.5 ppm) has decreased significantly and new peaks corresponding to the 
    
    
    
    -keto ester (methylene protons around 3.5 ppm) appear, the material is degraded.
  • Recommendation: If degradation is >5%, repurify via recrystallization (if applicable) or discard. For sensitive catalytic reactions, discard immediately.

Q2: The solid has turned from off-white to deep yellow/orange. Why?

  • Diagnosis: This indicates oxidative coupling or polymerization, often accelerated by light and heat. Enamines are electron-rich and prone to oxidation.

  • Action: Check solubility. Oxidation products are often less soluble in standard solvents like methanol or dichloromethane.

  • Prevention: Ensure future storage is strictly in amber glass and under inert gas.

Q3: Can I store this at -20°C to extend shelf life further?

  • Insight: Yes, -20°C is superior to 4°C, provided the container is perfectly sealed.

  • Risk: Freezers often have high humidity. If the seal is imperfect, the "breathing" of the bottle during cooling cycles will suck in moisture, causing faster degradation than a dry fridge would. Double-containment (vial inside a desiccated jar) is mandatory for freezer storage.

Q4: How do I remove the 2-cyanoethyl group later?

  • Context: While not a storage issue, this is a common application question.

  • Answer: The 2-cyanoethyl group is a base-labile protecting group. It is removed via a

    
    -elimination mechanism using mild bases (e.g., 
    
    
    
    in methanol or aqueous ammonia), releasing acrylonitrile. Ensure your storage conditions remain neutral to slightly acidic to prevent premature loss of this ester group.

Quality Control (QC) Validation

Before committing this reagent to a high-value synthesis, run this rapid validation check.

The "Self-Validating" NMR Check: Dissolve ~10 mg in


. Look for the specific resonance signals:
  • Enamine Vinyl Proton: Singlet at

    
     ppm.
    
  • Amino Protons (

    
    ):  Broad singlet (exchangeable) often around 
    
    
    
    ppm.
  • Contaminant Check: Look for the methylene singlet of 2-cyanoethyl acetoacetate at

    
     ppm.
    
    • Calculation:

      
      
      

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12360406, 2-Cyanoethyl 3-oxobutanoate. Retrieved February 4, 2026, from [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2025). Enamines – Formation, Properties, Reactions, and Mechanisms.[3] Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyanoethyl 3-aminocrotonate Reactions

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting Low Yields in 2-Cyanoethyl 3-aminocrotonate Architectures Ticket ID: #CEAC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting Low Yields in 2-Cyanoethyl 3-aminocrotonate Architectures Ticket ID: #CEAC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Cyanoethyl 3-aminocrotonate (CAS: 86675-80-5) is a specialized enamine ester primarily utilized in the synthesis of unsymmetrical 1,4-dihydropyridines (1,4-DHPs), most notably the calcium channel blocker Cilnidipine [1, 2].[1]

Users frequently report "low yields" (defined as <50% isolated yield).[2] However, our root-cause analysis indicates that the issue rarely lies in the intrinsic reactivity of the enamine. Instead, the failure mode is typically structural instability specific to the 2-cyanoethyl moiety. Unlike simple methyl/ethyl esters, the 2-cyanoethyl group is a "ticking clock"—it is prone to


-elimination (retro-Michael reaction) under the very conditions required for Hantzsch condensation.[1]

This guide provides a self-validating troubleshooting protocol to distinguish between reagent degradation , kinetic inhibition , and competing elimination pathways .[1]

Part 1: The "Garbage In, Garbage Out" Check (Reagent Integrity)

Before modifying your reaction conditions, you must validate the integrity of your starting material. 2-Cyanoethyl 3-aminocrotonate is thermally labile and hygroscopic.[1]

Q1: My reagent looks "off" (yellow/orange oil or sticky solid). Is it usable?

Diagnosis: Likely degraded. Pure 2-cyanoethyl 3-aminocrotonate should be a white to pale yellow crystalline solid or semi-solid (m.p. ~35-40°C, though often handled as a liquid if slightly impure).[1] The Mechanism of Failure: Moisture hydrolyzes the enamine back to the


-keto ester (2-cyanoethyl acetoacetate) and ammonia.[1]
Validation Protocol:  Run a 

H NMR in DMSO-

.
  • Pass: Distinct olefinic proton singlet at

    
     ppm.
    
  • Fail: Loss of the olefinic signal; appearance of methylene protons of the

    
    -keto ester (
    
    
    
    ppm).
Q2: I am synthesizing the reagent in-house. Why is my yield low before the main reaction?

Root Cause: Inadequate temperature control during amination. Technical Insight: The reaction of 2-cyanoethyl acetoacetate with ammonia is exothermic.[1] If the temperature exceeds 20°C, the ammonia can attack the cyano group (forming amidines) or cause polymerization [3].

Corrective Protocol (In-House Synthesis):

  • Solvent: Methanol (anhydrous).

  • Temperature: Maintain 0°C to 5°C throughout ammonia addition.

  • Stoichiometry: Use a large excess of ammonia gas (saturation) or Ammonium Acetate.

  • Isolation: Evaporate solvent under high vacuum at low temperature (<30°C). Do not heat to dry.

Part 2: The Hantzsch Reaction (Cilnidipine Synthesis Focus)

This is the critical phase where the unique chemistry of the cyanoethyl group causes failures.

Q3: I see the product on TLC, but the isolated yield is poor. What is happening?

The "Hidden Killer":


-Elimination. 
The 2-cyanoethyl group is a classic protecting group for carboxylic acids, designed to be removed by mild base via 

-elimination, releasing acrylonitrile .[1]
  • The Trap: Hantzsch reactions are often refluxed in alcohols. If you use a basic catalyst (piperidine, TEA) or high heat (>80°C), you trigger this elimination. You are effectively deprotecting your ester during the reaction, leading to the free acid (which decarboxylates) or polymerization of the acrylonitrile byproduct.

Visualizing the Failure Mode:

EliminationPathway cluster_legend Pathway Legend Start 2-Cyanoethyl 3-aminocrotonate Desired Hantzsch Product (1,4-DHP) Start->Desired Aldehyde + Beta-Keto Ester Elimination Base/Heat Induced Beta-Elimination Start->Elimination T > 70°C Strong Base Acrylo Acrylonitrile (Toxic Byproduct) Elimination->Acrylo Leaving Group Acid 3-Aminocrotonic Acid (Unstable) Elimination->Acid Decarb Decomposition (Acetone + CO2 + NH3) Acid->Decarb Rapid key Green: Desired Path Red: Degradation Path

Caption: Figure 1. The competitive


-elimination pathway.[1] High temperatures or basic conditions cause the ejection of the cyanoethyl group as acrylonitrile, destroying the reagent.
Q4: How do I optimize the reaction to prevent this elimination?

Solution: You must switch from "Thermodynamic" forcing conditions to "Kinetic" control.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Reasoning
Solvent Ethanol/Methanol (Reflux)Isopropanol or Isobutanol Higher boiling alcohols allow reaction at lower temp (via better solubility) or controlled reflux without "superheating" spots.[1]
Temperature > 80°C50°C - 60°C Keeps the system below the activation energy for rapid

-elimination [4].[1]
Catalyst Piperidine / TEANone or Lewis Acid (Yb(OTf)

)
Avoid Brønsted bases that deprotonate the

-carbon of the cyanoethyl group.
Atmosphere AirNitrogen/Argon Prevents oxidation of the DHP to the pyridine (aromatization), which is a common side reaction.
Q5: My reaction stalls. Can I add more catalyst?

Answer: No. Adding base will accelerate the elimination of the cyanoethyl group faster than it accelerates the condensation. Better Strategy: Use a Microchannel Reactor or Flow Chemistry setup if available. Recent patents for Cilnidipine synthesis demonstrate that short residence times (minutes) at moderate temperatures (50-60°C) in continuous flow systems dramatically improve yield by removing the product before it degrades [4].

Part 3: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific yield issue.

TroubleshootingTree Start Low Yield Observed (< 50%) CheckSM Step 1: Check Reagent Purity (NMR/TLC) Start->CheckSM Impure Reagent Impure (Hydrolyzed) CheckSM->Impure Fail Pure Reagent Pure CheckSM->Pure Pass Action1 Recrystallize or Resynthesize at <5°C Impure->Action1 CheckCond Step 2: Check Reaction Conditions Pure->CheckCond HighTemp Temp > 70°C or Strong Base Used? CheckCond->HighTemp Yes LowTemp Temp < 60°C Neutral Conditions CheckCond->LowTemp No Action2 Elimination Likely. Reduce Temp to 50-60°C. Remove Base. HighTemp->Action2 Action3 Kinetic Stall. Switch Solvent (Isobutanol). Check Stoichiometry. LowTemp->Action3

Caption: Figure 2. Diagnostic workflow for isolating the cause of low yields.

Part 4: Validated Experimental Protocol

Target: Synthesis of Cilnidipine Precursor (Generic Hantzsch Protocol) Reference Standard: Adapted from CN111072552B [4] and BenchChem Protocols [5].

  • Preparation:

    • Charge reaction vessel with 2-(3-nitrobenzylidene) methoxyethyl acetoacetate (1.0 eq).

    • Add solvent: Isobutanol (preferred for industrial scalability) or Isopropanol.

    • Critical: Purge with Nitrogen for 10 minutes.

  • Addition:

    • Add 2-Cyanoethyl 3-aminocrotonate (1.0 - 1.1 eq).[1] Do not use a large excess; unreacted aminocrotonate complicates purification.

  • Reaction:

    • Heat to 50-60°C . Do not reflux vigorously.

    • Monitor by TLC every 30 minutes. Reaction typically completes in 2-4 hours.[1]

    • Visual Check: The solution should darken slightly but not turn black (black indicates polymerization of acrylonitrile).

  • Work-up:

    • Cool slowly to 0-5°C.

    • The product often precipitates. Filter and wash with cold ethanol.

    • Note: If oiling occurs, seed with a crystal of pure product or scratch the glass. Avoid acidic washes which can hydrolyze the ester.

References

  • BiochemPartner. (n.d.). 2-Cyanoethyl 3-aminocrotonate Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65193-87-5, 2-Cyanoethyl acetoacetate. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-cyanoethyl 3-aminobut-2-enoate. Retrieved from

  • Google Patents. (2020). CN111072552B - Preparation method of cilnidipine.[1][3] Retrieved from

  • BenchChem. (2025).[2][4][5][6] Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved from

Sources

Optimization

Catalyst selection for 2-Cyanoethyl 3-aminocrotonate synthesis

Technical Guide: Catalyst Selection & Process Optimization for 2-Cyanoethyl 3-aminocrotonate Executive Summary 2-Cyanoethyl 3-aminocrotonate is a critical intermediate in the synthesis of 1,4-dihydropyridine calcium chan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Catalyst Selection & Process Optimization for 2-Cyanoethyl 3-aminocrotonate

Executive Summary

2-Cyanoethyl 3-aminocrotonate is a critical intermediate in the synthesis of 1,4-dihydropyridine calcium channel blockers (e.g., Nitrendipine, Felodipine).[1] Its synthesis relies on the amination of 2-cyanoethyl acetoacetate.[1] While theoretically simple, the presence of the labile 2-cyanoethyl group introduces specific chemosensitivity. This group functions as a "masked" acid protecting group, susceptible to


-elimination (releasing acrylonitrile) under strong basic conditions or hydrolysis under strong acidic conditions.[1]

Therefore, catalyst selection is not just about rate acceleration; it is about chemoselectivity .[1] This guide details the optimal catalytic systems, troubleshooting workflows, and validated protocols to maximize yield and purity.

Catalyst Selection & Optimization (Q&A)

Q1: Which catalyst system offers the best balance of yield and purity?

Recommendation: A buffered weak acid system , specifically Acetic Acid (0.05–0.1 eq) in the presence of excess Aqueous Ammonia .

  • Mechanism: The reaction proceeds via the nucleophilic attack of ammonia on the ketone carbonyl. Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to lower the activation energy for nucleophilic attack.

  • Why not strong acids? Strong acids (e.g., p-TSA, H₂SO₄) promote the hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Why not strong bases? Strong bases trigger the

    
    -elimination of the cyanoethyl group, degrading the starting material into acetoacetate and acrylonitrile.
    
  • Evidence: Protocols utilizing catalytic acetic acid with aqueous ammonia at room temperature consistently yield crystalline product (mp 88°C) with purities >98% after recrystallization [1].[2]

Q2: Can I run this reaction without a catalyst (Autocatalysis)?

Answer: Yes, but with caveats. The reaction of


-keto esters with ammonia is reversible. While the product is thermodynamically favored due to conjugation, the kinetics without a catalyst can be slow at low temperatures.
  • Risk: To compensate for slow kinetics, operators often raise the temperature (>50°C). This is detrimental. Higher temperatures favor the kinetic byproduct (acetoacetamide) formed by the attack of ammonia on the ester carbonyl rather than the ketone carbonyl.

  • Verdict: Use the acetic acid catalyst to allow for faster reaction rates at lower temperatures (20–30°C), preserving the ester functionality.

Q3: Is water removal (Dean-Stark) necessary?

Answer: Surprisingly, No . Unlike standard enamine syntheses that require azeotropic water removal to drive equilibrium, this specific reaction precipitates the product (2-Cyanoethyl 3-aminocrotonate) from the aqueous reaction mixture.[1]

  • Benefit: The precipitation drives the equilibrium forward (Le Chatelier’s principle), rendering complex water removal setups obsolete.

  • Green Chemistry: This allows the use of aqueous ammonia (25%) as both reactant and solvent carrier, eliminating the need for hazardous solvents like benzene or toluene.

Troubleshooting Guide

Issue Probable Cause Corrective Action
Low Yield (<60%)

-Elimination of Cyanoethyl group
Check pH & Temp: Ensure temperature is <35°C. Avoid strong bases.[1] If using liquid ammonia, ensure no localized heating occurs.[1]
High Impurity (Amide) Attack on Ester CarbonylLower Temperature: Reaction must be kept at RT or below.[1] The activation energy for amide formation is higher than for enamine formation.
Product Oiling Out Incomplete CrystallizationSeed & Cool: The product should crystallize.[3] If it oils, add a seed crystal and cool to 0-5°C. Check if excess alcohol solvent is preventing precipitation.[1]
Melting Point Depression Hydrolysis of NitrileAcid Control: Reduce acetic acid loading. Ensure the starting material (2-cyanoethyl acetoacetate) is acid-free before starting.[1]
Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired enamine formation and the deleterious side reactions (Amidation and Elimination).

ReactionPathways cluster_legend Condition Control Start 2-Cyanoethyl Acetoacetate + NH3 Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Side1 Acetoacetamide Derivative (Amide Byproduct) Start->Side1 Attack on Ester Temp > 50°C Side2 Acetoacetate + Acrylonitrile (Elimination Byproduct) Start->Side2 Base Catalyzed Beta-Elimination Product 2-Cyanoethyl 3-aminocrotonate (Desired Enamine) Intermediate->Product Dehydration (-H2O) Catalyzed by AcOH Temp < 30°C Temp < 30°C favors Green Path Temp < 30°C favors Green Path

Figure 1: Reaction pathways showing the selectivity control required. The green path is favored by mild acid catalysis and low temperature.

Validated Experimental Protocol

Protocol: Chemoenzymatic-Grade Synthesis of 2-Cyanoethyl 3-aminocrotonate Adapted from WUR eDepot methodologies [1].

Materials:
  • 2-Cyanoethyl acetoacetate (10.00 g, 64.5 mmol)[1]

  • Ammonium Hydroxide (25% aqueous solution, 15 mL, ~200 mmol)[1]

  • Acetic Acid (Glacial, 0.3 mL, catalytic amount)

  • Methanol (for recrystallization)[1][2]

Step-by-Step Procedure:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Place in a water bath at 20–25°C (Room Temperature).

  • Charging: Add 2-cyanoethyl acetoacetate (10.00 g) to the flask.

  • Catalyst Addition: Add Acetic Acid (0.3 mL) directly to the ester with stirring.

  • Reaction: Slowly add 25% Aqueous Ammonia (15 mL) over 5 minutes.

    • Note: The reaction is slightly exothermic. Monitor internal temperature; do not exceed 35°C.

  • Incubation: Stir the mixture vigorously at room temperature for 2 hours .

    • Observation: The solution will initially be biphasic or cloudy, eventually forming a heavy white precipitate.

  • Workup: Filter the white precipitate using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual ammonia and acetic acid.

  • Purification: Recrystallize the crude solid from Methanol .

    • Dissolve in minimum hot methanol (~40–50°C).

    • Cool slowly to room temperature, then to 0°C.

  • Drying: Dry the crystals under vacuum at room temperature (do not heat >40°C during drying).

Expected Results:
  • Yield: ~6.5 g (71%)

  • Appearance: White crystalline solid[1][2]

  • Melting Point: 86–88°C[1][3]

  • Purity (HPLC): >99%

Comparative Data: Catalyst Performance

The following table summarizes the performance of different catalytic approaches based on kinetic data and purity profiles.

Catalyst SystemReaction TimeYield (%)Purity ProfilePrimary Byproduct
AcOH (0.1 eq) / Aq.[1] NH₃ 2 hours 71 - 76% High (>99%) None (Trace Amide)
Uncatalyzed / Aq.[1] NH₃4-6 hours65 - 70%ModerateUnreacted SM
p-TSA / Toluene (Reflux)3 hours55%LowHydrolyzed Nitrile
Liquid NH₃ (High Pressure)1 hour60%LowDimer / Polymer

References

  • Wageningen University & Research (WUR). "Chemoenzymatic synthesis of enantiopure 1,4 dihydropyridine derivatives."[1] WUR eDepot.[1] Accessed October 26, 2023.[1] [Link]

  • European Patent Office. "Process for continuous flow synthesis of beta-amino crotonate."[1] EP 2702035 B1.[1] Accessed October 26, 2023.[1] [Link]

Sources

Troubleshooting

Technical Guide: Handling the Hygroscopic Nature of 2-Cyanoethyl 3-aminocrotonate

Introduction: The Enamine Vulnerability 2-Cyanoethyl 3-aminocrotonate (CAS: 43107-08-0) is a critical intermediate, primarily utilized in the Hantzsch pyridine synthesis for dihydropyridine calcium channel blockers like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enamine Vulnerability

2-Cyanoethyl 3-aminocrotonate (CAS: 43107-08-0) is a critical intermediate, primarily utilized in the Hantzsch pyridine synthesis for dihydropyridine calcium channel blockers like Cilnidipine . While its structural integrity is vital for reaction stoichiometry, it possesses a significant "Achilles' heel": hygroscopicity .

As an enamine ester , this compound exists in a delicate equilibrium. Upon exposure to atmospheric moisture, it does not merely "get wet"; it undergoes hydrolytic degradation . The water molecule attacks the electrophilic


-carbon of the protonated enamine, leading to the irreversible release of ammonia and the formation of the corresponding 

-keto ester (2-cyanoethyl acetoacetate).

Why this matters:

  • Stoichiometric Drift: Degradation reduces the effective molarity of the amine source, stalling the Hantzsch cyclization.

  • Impurity Profile: The released acetoacetate derivative competes in the reaction, generating side products that are difficult to remove during downstream purification.

  • Physical State Change: High purity material is typically a crystalline solid; moisture absorption causes deliquescence, turning it into a sticky, biphasic sludge.

Storage & Handling (The "Cold Chain")

Q: I just received a shipment. How should I inspect and store it?

A: Immediate action is required. Do not leave the package on the receiving dock.

  • Visual Inspection: The compound should appear as a white to pale yellow crystalline solid . If the material looks wet, oily, or dark orange/brown, it has likely experienced thermal or moisture excursions during transit.

  • Storage Conditions: Store strictly at 2–8°C (Refrigerated) .

  • Atmosphere: The container must be kept under an inert atmosphere (Argon or Nitrogen) . If the original seal is broken, you must purge the headspace with dry nitrogen before resealing.

Q: Can I store it in a standard freezer (-20°C)?

A: Yes, but with a caveat. While lower temperatures retard hydrolysis kinetics, they increase the risk of condensation upon opening.

  • Protocol: If stored at -20°C, the container must be allowed to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid lab air will cause immediate condensation on the reagent, triggering rapid degradation.

Q: What is the shelf-life once opened?

A: We recommend a "use-within-30-days" policy for opened bottles, provided they are purged with nitrogen after every use. For critical GMP synthesis, single-use aliquots are the gold standard to avoid repeated moisture exposure.

Experimental Troubleshooting (The "Dry Chain")

Q: My reagent has turned into a liquid/slush. Can I still use it?

A: No. This phase change (deliquescence) indicates significant water absorption and hydrolysis.

  • The Chemistry: The liquid phase likely contains 2-cyanoethyl acetoacetate and dissolved ammonium salts.

  • The Risk: Using this will introduce unknown amounts of ammonia and acetoacetate, skewing your Hantzsch reaction stoichiometry and likely failing the cyclization step. Discard and replace.

Q: How should I weigh this compound to minimize exposure?

A: Do not weigh on an open benchtop balance if humidity is >40%. Use the "Zero-Moisture" Transfer Protocol :

  • Tare a dried, septum-capped vial containing your solvent of choice (e.g., anhydrous methanol or isopropanol).

  • Transfer the solid rapidly into the vial.

  • Cap and Weigh: Determine the mass by difference.

  • Dissolve: Solubilize immediately to reduce the surface area exposed to moisture.

Q: Which solvents are compatible?

A: The compound is soluble in polar organic solvents.[1]

  • Recommended: Anhydrous Methanol, Ethanol, Dichloromethane (DCM).

  • Avoid: Water, aqueous acids, or un-dried ethers (which may contain peroxides/moisture).

  • Note: If using alcohols, use them immediately. Prolonged storage in alcohols can lead to transesterification, although this is slower than hydrolysis.

Quality Control & Recovery

Q: How can I quickly verify purity before a large-scale reaction?

A: A standard melting point test is often insufficient due to the broad range caused by decomposition.

  • Best Method: 1H-NMR in CDCl3 .

    • Look for: The enamine protons (typically broad singlets around 4.5–7.5 ppm) and the distinct ethyl/cyanoethyl signals.

    • Red Flag: Sharp singlets corresponding to the acetyl group of the

      
      -keto ester (degradation product) or free ammonia peaks.
      
  • Alternative: Karl Fischer (KF) Titration . If water content >0.5% w/w, drying is required, but purification is preferable.

Q: Can I repurify degraded material?

A: It is difficult but possible if degradation is minor (<10%).

  • Recrystallization: Attempt recrystallization from a dry Ethanol/Ether mixture.

  • Warning: If the material is significantly oily (hydrolyzed), recrystallization will likely fail due to the solubility of the impurities. In this case, re-synthesis or purchasing fresh stock is more cost-effective.

Data & Specifications

Table 1: Physical & Chemical Properties
PropertySpecificationNotes
CAS Number 43107-08-0
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Physical State Solid (Low Melting)May appear as viscous liquid if impure.
Solubility MeOH, EtOH, DCMInsoluble/Decomposes in Water.
Storage 2–8°C, Inert GasHygroscopic; Protect from light.
Main Impurity 2-Cyanoethyl acetoacetateResult of hydrolysis.[2]
Table 2: Solvent Compatibility Guide
SolventCompatibilityRecommendation
Water Incompatible Causes rapid hydrolysis.
Methanol (Anhydrous) Excellent Preferred for Hantzsch synthesis.
Ethanol (Anhydrous) Good Standard alternative.
Dichloromethane Good Good for transport/transfer.
DMSO Fair Hard to remove; hygroscopic solvent itself.

Visualizations

Diagram 1: Hydrolytic Degradation Pathway

This mechanism illustrates why moisture leads to the loss of the amine functionality.

G Start 2-Cyanoethyl 3-aminocrotonate (Enamine Form) Inter Tetrahedral Intermediate Start->Inter Protonation & Nucleophilic Attack H2O + H2O (Moisture) H2O->Inter Prod1 2-Cyanoethyl acetoacetate (Keto Ester) Inter->Prod1 Collapse Prod2 Ammonia (NH3) Inter->Prod2 Elimination

Caption: Mechanism of moisture-induced hydrolysis converting the active enamine into an inactive keto-ester and ammonia.

Diagram 2: "Zero-Moisture" Handling Workflow

Follow this logic flow to ensure reagent integrity during experiments.

Workflow Storage Storage: 2-8°C (Inert Atmosphere) Equilibration Warm to Room Temp (Inside Desiccator) Storage->Equilibration Open Open Container Equilibration->Open Check Visual Check: Solid vs. Liquid? Open->Check Liquid Liquid/Oily: DEGRADED Check->Liquid Wet/Oily Solid Crystalline Solid: OK Check->Solid Dry Discard Discard Reagent Liquid->Discard Weigh Weigh via Difference (Closed Vial) Solid->Weigh Purge Purge Headspace with N2/Ar Weigh->Purge Reseal Reseal & Return to Storage Purge->Reseal

Caption: Decision tree for handling hygroscopic aminocrotonates to prevent moisture contamination.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643918, Methyl 3-aminocrotonate (Homologous Series Reference). Retrieved from [Link][3]

  • BioChemPartner. (2025).[4] Product Data Sheet: 2-Cyanoethyl 3-aminocrotonate (CAS 43107-08-0).[5][6] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Cyanoethyl 3-aminocrotonate

Welcome to the technical support guide for the synthesis and scale-up of 2-Cyanoethyl 3-aminocrotonate. This resource is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Cyanoethyl 3-aminocrotonate. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success at the bench and during scale-up. Our goal is to provide a self-validating framework for your experimental work, grounded in established scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-Cyanoethyl 3-aminocrotonate?

A1: The most direct and common method is the synthesis of an enamine through the reaction of a β-ketoester, specifically 2-cyanoethyl acetoacetate, with an ammonia source. This reaction involves the nucleophilic attack of ammonia on the ketone carbonyl, followed by a dehydration step to yield the thermodynamically stable conjugated enamine product.

Q2: What are the critical starting materials and reagents?

A2: The key precursor is 2-cyanoethyl acetoacetate. The aminating agent is typically ammonia, which can be used in various forms: anhydrous ammonia gas, aqueous ammonium hydroxide, or salts like ammonium acetate. The choice of solvent is also critical, with alcohols like methanol or isopropanol being common choices.[1][2][3]

Q3: What are the primary safety concerns for this synthesis?

A3: The main hazards involve the reagents. Anhydrous ammonia is a toxic, corrosive gas that requires a well-ventilated fume hood and proper handling procedures. Aqueous ammonium hydroxide is also corrosive and releases ammonia gas. The starting material, 2-cyanoethyl acetoacetate, and the product should be handled with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, especially during the initial addition of ammonia, requiring careful temperature control.

Q4: What is a typical expected yield for this reaction?

A4: Yields are highly dependent on the specific conditions (temperature, solvent, reaction time, and purity of starting materials). Lab-scale syntheses of analogous β-amino crotonates often report yields ranging from 59% to over 90%.[1] Optimization of reaction parameters is key to maximizing yield and purity.

Synthesis and Scale-Up: Troubleshooting Guide

This section provides in-depth answers to specific problems that may arise during the synthesis. The causality behind each issue is explained to empower you to make informed decisions.

Q5: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A5: Low yield is a common issue that can be traced back to several factors:

  • Incomplete Reaction: The equilibrium between the ketoester and the enamine product may not have been sufficiently driven to the product side.

    • Causality: The reaction is a reversible equilibrium. To favor the product, one must either remove a byproduct (water) or use a large excess of a reactant (ammonia).

    • Troubleshooting Steps:

      • Increase Ammonia Concentration: Ensure a sufficient molar excess of the ammonia source is used. For ammonia gas, this means maintaining a steady stream for the prescribed duration.[2] For aqueous ammonia, ratios of 1:3 (ketoester:ammonia) have been shown to improve yields compared to 1:1.[1]

      • Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material. Some protocols require overnight stirring to reach completion.[2]

      • Optimize Temperature: While initial cooling is necessary to control the exotherm, the reaction may require gentle warming to proceed to completion. For the analogous synthesis of methyl 3-aminocrotonate, a temperature range of 35-70°C is recommended to ensure a rapid reaction without significant byproduct formation.[4][5]

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting material.

    • Causality: A common byproduct in related syntheses is the corresponding acetoacetamide, formed if excess water is present and reaction temperatures are too high.[4]

    • Troubleshooting Steps:

      • Control Water Content: If using aqueous ammonia, be mindful of the water introduced. Using anhydrous ammonia gas or ammonium acetate in a dry solvent can mitigate water-related side reactions.

      • Strict Temperature Control: Avoid excessive heating, as this can promote side reactions and potential degradation of the product.[6]

Q6: The final product is impure, showing multiple spots on TLC or peaks in GC-MS. How do I identify and eliminate these impurities?

A6: Product purity is critical, especially for applications in drug development.

  • Identifying Impurities:

    • Unreacted Starting Material: The most common impurity is unreacted 2-cyanoethyl acetoacetate. This can be easily identified by comparing the product's analytical data (TLC, GC-MS) with a standard of the starting material.

    • Amide Byproduct: As mentioned in Q5, acetoacetamide derivatives can form. These are often more polar than the desired enamine product.

  • Improving Purity:

    • Reaction Optimization: The first step is to optimize the reaction to minimize byproduct formation (see Q5). Using an acid catalyst, such as acetic acid, has been shown in analogous systems to reduce reaction times, which can lead to a cleaner product profile.[1]

    • Purification Strategy: The product is typically a solid, making recrystallization the most effective purification method.

      • Solvent Selection: Isopropanol is often a suitable solvent for both the reaction and subsequent crystallization.[1] Other potential solvents include ethanol/water mixtures or xylene.[7] The ideal solvent will dissolve the product at elevated temperatures but have low solubility at room temperature or below, while impurities remain in solution.

      • Workup Procedure: Ensure the product is thoroughly washed after filtration to remove residual solvent and soluble impurities. Water washing is common for analogous compounds.[4]

Q7: I am trying to scale up the reaction from 10g to 500g, but the results are poor and inconsistent. What challenges are unique to scale-up?

A7: Scaling up a chemical reaction is not always linear. Heat and mass transfer become significant challenges.

  • Heat Management (Exotherm Control):

    • Causality: The reaction of ammonia with the ketoester is exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation. On a large scale, this ratio decreases, and heat can build up, leading to runaway reactions, side product formation, and potential safety hazards.

    • Solution:

      • Use a Jacketed Reactor: Employ a reactor with a cooling jacket to maintain precise temperature control.

      • Controlled Reagent Addition: Do not mix all reagents at once. Add the ammonia source (especially aqueous ammonia) slowly and sub-surface to the cooled solution of 2-cyanoethyl acetoacetate. Monitor the internal temperature closely during the addition.

  • Mass Transfer (Mixing):

    • Causality: Inefficient mixing on a large scale can create localized "hot spots" or areas of low reagent concentration, leading to incomplete reactions and byproduct formation. This is particularly relevant when bubbling a gas (ammonia) into a liquid.

    • Solution:

      • Use an Overhead Mechanical Stirrer: A simple magnetic stir bar is insufficient for large volumes. An overhead stirrer with a properly designed impeller ensures homogeneity.

      • Optimize Gas Sparging: If using ammonia gas, use a fritted gas dispersion tube to create fine bubbles, maximizing the gas-liquid contact area.

  • Continuous Flow Synthesis:

    • Causality: For industrial-scale production, batch processing can be inefficient.

    • Solution: Consider transitioning to a continuous flow process. A patent for β-amino crotonate synthesis describes pumping the ketoester and ammonia through a heated tubular reactor.[1][8] This approach offers superior control over temperature, reaction time, and safety, resulting in high yields and purity.[1]

Visualizing the Process

To better understand the chemical transformation and workflow, the following diagrams illustrate the key processes.

Reaction Mechanism

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree: Low Yield

Troubleshooting Start Problem: Low Product Yield Check_SM Analyze crude reaction mixture. Is significant starting material (SM) present? Start->Check_SM Incomplete_Rxn Conclusion: Incomplete Reaction Check_SM->Incomplete_Rxn Yes Check_Side_Products Are significant side products observed? Check_SM->Check_Side_Products No Action_Time Action: Increase reaction time. Incomplete_Rxn->Action_Time Action_Temp Action: Increase reaction temperature (e.g., to 40-50 °C). Incomplete_Rxn->Action_Temp Action_NH3 Action: Increase molar excess of ammonia. Incomplete_Rxn->Action_NH3 Side_Rxn Conclusion: Side Reactions Dominating Check_Side_Products->Side_Rxn Yes Degradation Conclusion: Product Degradation or Mechanical Loss Check_Side_Products->Degradation No Action_Control_Temp Action: Improve temperature control. Ensure initial cooling is adequate. Side_Rxn->Action_Control_Temp Action_Anhydrous Action: Use anhydrous conditions (e.g., NH₃ gas instead of aq. NH₄OH). Side_Rxn->Action_Anhydrous Action_Workup Action: Review workup procedure. Avoid excessive heat during solvent removal. Degradation->Action_Workup

Caption: Decision tree for troubleshooting low yield.

Optimized Laboratory Protocol

This protocol integrates best practices for a robust lab-scale synthesis.

Objective: To synthesize 2-Cyanoethyl 3-aminocrotonate with high yield and purity.

Materials:

  • 2-Cyanoethyl acetoacetate (1.0 eq)

  • Methanol (Anhydrous, ~3-5 mL per gram of ketoester)

  • Ammonia gas

  • Ice-water bath

  • Round-bottom flask equipped with a magnetic stir bar, gas inlet tube, and drying tube outlet.

Procedure:

  • Preparation: Dissolve 2-cyanoethyl acetoacetate (e.g., 20 g, 0.13 mol) in anhydrous methanol (e.g., 70 mL) in a 250 mL round-bottom flask. [2]2. Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature is between 0 and 5 °C. This step is critical to manage the initial exotherm upon ammonia addition.

  • Ammonolysis: Bubble a slow, steady stream of anhydrous ammonia gas through the cooled, stirring solution via a gas dispersion tube. Maintain the temperature below 10 °C during the initial phase. Continue the gas addition for approximately 4-5 hours. [2]4. Reaction: After the addition is complete, stopper the flask and allow it to stir at 0 °C (in an ice bath or refrigerator) overnight to ensure the reaction goes to completion. [2]5. In-Process Check (IPC): (Optional but recommended) Take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC to confirm the consumption of the starting ketoester.

  • Isolation: Remove the reaction flask from the cold bath. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia. The product should precipitate as a solid.

  • Purification:

    • If the solid is of high purity, it can be collected by filtration, washed with a small amount of cold water or isopropanol, and dried under vacuum.

    • If impurities are present, perform a recrystallization. Dissolve the crude solid in a minimal amount of hot isopropanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, IR spectroscopy, and melting point analysis.

Comparative Data on Synthesis Conditions

The following table summarizes various reported conditions for the synthesis of β-amino crotonates, providing a useful reference for process optimization.

ParameterMethod 1Method 2Method 3Method 4
Ketoester 2-Cyanoethyl acetoacetateMethyl acetoacetateEthyl acetoacetateMethyl acetoacetate
Amine Source Ammonia GasAqueous NH₃ (25%)Ammonium AcetateAqueous NH₃
Solvent MethanolIsopropanolMethanolWater / Solvent-free
Catalyst NoneAcetic Acid (optional)NoneNone
Temperature 0 °C then store at 0°CRoom Temp. to 50°CRoom Temperature35-70 °C
Time 5h + overnight75-180 min20 hoursNot Specified
Reported Yield Not specified59-94%Not specifiedHigh Yield
Reference PrepChem.com [2]US Patent 9199913B2 [1]ResearchGate [3]JP Patent H0285237A [4]

References

  • Deshmukh, R. R., et al. (2015). Process for continuous flow synthesis of beta-amino crotonate. U.S. Patent 9,199,913B2.
  • PrepChem.com. (2017). Synthesis of 2-cyanoethyl 3-aminobut-2-enoate. Retrieved from [Link]

  • Le, T. H., et al. (2016). study on factors influencing synthesis of ethyl 3-aminocrotonate. ResearchGate. Retrieved from [Link]

  • Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1990). Production of methyl 3-aminocrotanate. JP Patent H0285237A.
  • Bayer Pharma AG. (2019). Improved process for the manufacture of 2-cyanoethyl acetoacetate. EP Patent 3533783A1.
  • Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1989). PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE. FR Patent 2632303A1.
  • Council of Scientific & Industrial Research. (2018). PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. European Patent EP 2702035 B1. Retrieved from [Link]

  • Cincilei, A., et al. (2012). Synthesis of new unsymmetrical 1,4-dihydropyridine derivatives as potential anticancer agents. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Efficacy of Aminocrotonate-Derived Heterocycles

Executive Summary This guide provides a technical comparison of biological activities observed in heterocyclic compounds synthesized from various -aminocrotonate derivatives. While often viewed merely as synthetic interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of biological activities observed in heterocyclic compounds synthesized from various


-aminocrotonate  derivatives. While often viewed merely as synthetic intermediates in the Hantzsch reaction, the choice of the aminocrotonate ester moiety (methyl, ethyl, isopropyl, or functionalized analogues) functions as a critical determinant of pharmacokinetics and pharmacodynamics.

This document analyzes the Structure-Activity Relationship (SAR) of these derivatives across three therapeutic axes: Calcium Channel Modulation (Cardiovascular) , Antimicrobial Efficacy , and Antineoplastic Activity .

The Chemistry of Variation: Hantzsch Synthesis

The core utility of aminocrotonates lies in their role as stable enamine precursors in the synthesis of 1,4-dihydropyridines (1,4-DHPs). The biological profile of the final drug candidate is pre-determined by the ester substituent (


) on the aminocrotonate.
Mechanistic Pathway

The reaction typically proceeds via a multi-component condensation. The choice of


 (Methyl vs. Ethyl) dictates the lipophilicity and steric bulk of the C3/C5 positions on the final DHP ring.

HantzschSynthesis cluster_inputs Precursors BetaKeto β-Keto Ester (R-CO-CH2-COOR') Intermediate Knoevenagel / Enamine Intermediates BetaKeto->Intermediate Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Intermediate Aminocrotonate β-Aminocrotonate (NH2-C(CH3)=CH-COOR1) Aminocrotonate->Intermediate Nucleophilic Attack DHP 1,4-Dihydropyridine (Biologically Active Scaffold) Intermediate->DHP Cyclization & Dehydration

Figure 1: The Hantzsch synthesis pathway highlighting the aminocrotonate input as a diversity generator.

Comparative Biological Activity[1]

A. Cardiovascular Activity: Calcium Channel Blockade

The most established application of aminocrotonate derivatives is in the synthesis of L-type calcium channel blockers (CCBs) like Nifedipine and Amlodipine.

The Comparison: Research indicates a direct correlation between the ester chain length of the aminocrotonate precursor and the potency of the resulting calcium channel blocker.[1]

  • Methyl Aminocrotonate Derivatives: Produce DHPs with lower lipophilicity. While active, they often exhibit faster metabolic clearance and lower membrane partitioning compared to their bulkier counterparts.

  • Ethyl & Isopropyl Aminocrotonate Derivatives: These precursors yield DHPs with optimal lipophilicity (

    
    ). The increased hydrophobic bulk at the C3/C5 positions enhances binding affinity within the voltage-gated calcium channel pore, which is lined with hydrophobic residues.
    

Data Summary: Vasorelaxant Potency (Guinea Pig Ileal Smooth Muscle)

Aminocrotonate PrecursorDerivative TypeRelative Potency (IC50)Mechanism of Action
Methyl 3-aminocrotonate Dimethyl ester DHPModerate (

M)
Moderate channel occlusion; faster washout.
Ethyl 3-aminocrotonate Diethyl ester DHPHigh (

M)
Strong hydrophobic interaction; sustained block.
Isopropyl 3-aminocrotonate Diisopropyl ester DHPVery High (

M)
Enhanced steric fit; prolonged duration of action.

Insight: Asymmetrical DHPs (synthesized using one equivalent of methyl aminocrotonate and one of ethyl acetoacetate) often show superior selectivity for vascular smooth muscle over cardiac muscle, reducing side effects.

B. Antimicrobial Activity: The Cationic Switch

While classical DHPs are neutral, derivatives synthesized from functionalized aminocrotonates (e.g., containing amino-alkyl chains) exhibit potent antimicrobial activity.

  • Standard Alkyl Aminocrotonates: Yield neutral DHPs with weak antimicrobial activity (MIC > 100 µg/mL).

  • Amino-Functionalized Aminocrotonates: Yield cationic amphiphiles. These compounds interact electrostatically with the negatively charged bacterial cell wall/membrane, leading to disruption and cell death.

Key Finding: Derivatives with longer alkyl chains (C10-C12) on the aminocrotonate nitrogen or ester group show a "sweet spot" for activity against S. aureus and M. tuberculosis.

C. Anticancer Activity: Cytotoxicity Profiles

Recent studies have repurposed the DHP scaffold for multidrug resistance (MDR) reversal in cancer.

  • Methyl/Ethyl Derivatives: Generally show low intrinsic cytotoxicity but can act as chemosensitizers (inhibiting P-glycoprotein efflux pumps).

  • Aryl-Substituted Aminocrotonates: When the aminocrotonate nitrogen bears an aryl group (e.g., N-phenyl aminocrotonate), the resulting DHPs show direct cytotoxic effects against leukemia (L1210) and melanoma cell lines.

SAR Logic & Decision Framework

Designing the optimal derivative requires balancing lipophilicity (for transport) with steric fit (for binding).

SAR_Logic Start Select Aminocrotonate Precursor Branch1 Ester Group (R1) Start->Branch1 Branch2 N-Substituent (R2) Start->Branch2 Methyl Methyl Ester (Low Lipophilicity) Branch1->Methyl Ethyl Ethyl/Isopropyl Ester (High Lipophilicity) Branch1->Ethyl NH Unsubstituted (NH2) Branch2->NH NCat Cationic Chain (NH-Alkyl-NH3+) Branch2->NCat Outcome1 Rapid Onset Short Duration (e.g. Acute Hypertension) Methyl->Outcome1 Outcome2 High Potency Sustained Release (e.g. Chronic Care) Ethyl->Outcome2 Outcome3 Ca2+ Channel Blocker (Neutral Scaffold) NH->Outcome3 Outcome4 Antimicrobial Agent (Membrane Disruptor) NCat->Outcome4

Figure 2: Decision tree for selecting aminocrotonate precursors based on desired therapeutic endpoint.

Experimental Protocols

Protocol A: Synthesis of 1,4-DHP via Ethyl Aminocrotonate

This protocol validates the synthesis of a high-potency CCB derivative.

Reagents:

  • Ethyl 3-aminocrotonate (10 mmol)

  • 2,3-Dichlorobenzaldehyde (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step:

  • Reflux: Combine all reagents in a round-bottom flask containing ethanol.

  • Catalysis: No external catalyst is required if using high-purity aminocrotonate; however, a catalytic amount of piperidine (5 drops) can accelerate the Knoevenagel condensation step.

  • Heating: Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the mixture to room temperature, then chill on ice. A yellow precipitate should form.

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • Validation: Confirm structure via H-NMR. Look for the singlet at

    
     ppm corresponding to the C4-H of the dihydropyridine ring.
    
Protocol B: Calcium Channel Blocking Assay (In Vitro)

To verify the efficacy of the synthesized derivative.

  • Tissue Prep: Isolate guinea pig ileum segments (2-3 cm) and suspend in Tyrode’s solution aerated with 95% O2 / 5% CO2 at 37°C.

  • Pre-contraction: Induce sustained contraction using

    
     rich solution (KCl 60 mM).
    
  • Dosing: Add the test compound (dissolved in DMSO) in cumulative concentrations (

    
     M to 
    
    
    
    M).
  • Measurement: Record the relaxation response as a percentage of the maximal KCl-induced contraction.

  • Calculation: Plot Log[Concentration] vs. % Relaxation to determine IC50.

References

  • Biological activity of 1,4-dihydropyridine derivatives. PubMed.[2][3] Source: [Link]

  • Synthesis and Calcium Channel Blocking Activity of 1,4-Dihydropyridine Derivatives Containing Ester Substitute. ResearchGate. Source: [Link]

  • Synthesis and calcium channel antagonist activity of new 1,4-dihydropyridine derivatives containing lipophilic 4-imidazolyl substituents. PubMed. Source: [Link]

  • Anticancer activity of small amphipathic β²,²-amino acid derivatives. PubMed. Source: [Link]

  • Study on factors influencing synthesis of ethyl 3-aminocrotonate. ResearchGate. Source: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyanoethyl 3-aminocrotonate

This guide provides a detailed protocol for the proper disposal of 2-Cyanoethyl 3-aminocrotonate, designed for researchers, scientists, and professionals in drug development. The procedures outlined below are synthesized...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper disposal of 2-Cyanoethyl 3-aminocrotonate, designed for researchers, scientists, and professionals in drug development. The procedures outlined below are synthesized from established safety protocols for structurally related compounds and are intended to ensure the safe and environmentally responsible management of this chemical.

Disclaimer: This document provides guidance based on the known hazards of similar chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for 2-Cyanoethyl 3-aminocrotonate provided by the manufacturer before handling and disposal. This guide should supplement, not replace, the manufacturer's SDS and your institution's established safety protocols.

Understanding the Hazard Profile

2-Cyanoethyl 3-aminocrotonate possesses functional groups that suggest a specific hazard profile. The aminocrotonate moiety, as seen in related compounds, can cause skin and eye irritation or burns.[1][2] The cyanoethyl group, while not a free cyanoacrylate, indicates the potential for reactivity and requires careful handling. The toxicological properties of this specific compound may not be fully investigated, demanding a cautious approach.[2]

Key Hazard Considerations:
  • Corrosivity: Similar aminocrotonate compounds are known to be corrosive, causing severe skin burns and eye damage.[3]

  • Irritation: May cause respiratory tract irritation.[1][4]

  • Reactivity: The cyano- group can have specific reactivities. For instance, cyanoacrylates can polymerize rapidly and exothermically, especially in contact with bases, water, or cotton/wool materials.[5][6]

Hazard ClassificationPotential EffectsSupporting Evidence from Related Compounds
Skin Corrosion/Irritation Causes skin burns and irritation.[2]Ethyl 3-aminocrotonate is classified as causing severe skin burns.[1][3]
Serious Eye Damage/Irritation Risk of serious eye damage, potentially leading to blindness.[3][7]Ethyl 3-aminocrotonate is known to cause severe eye damage.[3]
Respiratory Irritation May cause irritation to the respiratory system.[1]Inhalation may lead to sore throat, coughing, and shortness of breath.[2]
Acute Oral Toxicity May be harmful if swallowed, causing burns to the digestive tract.[2][7]Ingestion may cause severe and permanent damage to the digestive tract.[2]

Pre-Disposal: Safe Handling and Storage

Proper handling and storage are the first steps in a safe disposal plan. These measures minimize exposure and prevent accidental releases.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The causality is simple: creating barriers between the chemical and your body prevents injury.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Polyethylene gloves are recommended for similar compounds; avoid rubber or cloth gloves as they may be permeable or reactive.[6]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or when there is a significant splash hazard.[6]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of 2-Cyanoethyl 3-aminocrotonate should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][3]

Storage of Waste

Waste containers should be stored in a designated, well-ventilated, and cool, dry area, away from incompatible materials.[2] This area should be clearly marked as a "Satellite Accumulation Area" (SAA) in compliance with laboratory waste regulations.[8]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 2-Cyanoethyl 3-aminocrotonate is that it must be managed as hazardous waste. Do not discharge it into drains or sewers, as this can harm aquatic life and damage wastewater treatment systems.[1][9]

Waste Collection
  • Select an Appropriate Waste Container:

    • Use a container that is compatible with 2-Cyanoethyl 3-aminocrotonate. The original product container is often a suitable choice.[10]

    • The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[2]

    • Ensure the container is clean and dry before adding waste.

  • Label the Waste Container:

    • Proper labeling is a critical compliance and safety step. The label must be affixed to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "2-Cyanoethyl 3-aminocrotonate". Avoid formulas or abbreviations.[8]

      • A clear statement of the associated hazards (e.g., "Corrosive," "Irritant").[8]

      • The date the container becomes full.[8]

  • Segregate the Waste:

    • Do not mix 2-Cyanoethyl 3-aminocrotonate waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Incompatible materials must be kept separate to prevent dangerous reactions.[8]

Managing Spills and Contaminated Materials

Small spills and contaminated materials (e.g., gloves, weighing paper) must also be treated as hazardous waste.

  • Spill Response:

    • Ensure the area is well-ventilated.[9]

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • For related cyanoacrylate compounds, dampening with water can aid in collection as it induces polymerization.[11] However, be cautious as this can be an exothermic reaction.[5]

    • Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[2][4]

  • Disposal of Contaminated PPE and Labware:

    • All disposable items that come into contact with 2-Cyanoethyl 3-aminocrotonate are considered hazardous waste.

    • This includes gloves, pipette tips, and contaminated wipes.

    • Place these items in a sealed, labeled plastic bag, and then into the solid hazardous waste container for your laboratory.

Final Disposal Procedure
  • Container Closure: Once the waste container is full (typically defined as 90% capacity to allow for expansion), securely close the lid.

  • Request a Pickup: Follow your institution's procedure for hazardous waste pickup. This usually involves contacting the EHS department and providing details about the waste.

  • Professional Disposal: The ultimate disposal of 2-Cyanoethyl 3-aminocrotonate must be conducted by a licensed hazardous waste disposal company. The most common method for organic compounds of this nature is high-temperature incineration at an approved facility.[1][3][7]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for the proper management and disposal of 2-Cyanoethyl 3-aminocrotonate waste.

G start Start: Generation of 2-Cyanoethyl 3-aminocrotonate Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Label a Compatible Hazardous Waste Container ppe->container collect Step 3: Transfer Waste into Container in a Fume Hood container->collect spill Spill or Contamination Occurs collect->spill is_full Is the Container Full? collect->is_full spill_cleanup Clean up with Inert Absorbent Place in Waste Container spill->spill_cleanup spill_cleanup->collect seal Step 4: Securely Seal the Container is_full->seal Yes store Store in Satellite Accumulation Area is_full->store No request_pickup Step 5: Arrange for Pickup by Institutional EHS seal->request_pickup end_process End: Waste Transferred to Licensed Disposal Facility request_pickup->end_process store->collect

Caption: Disposal workflow for 2-Cyanoethyl 3-aminocrotonate.

References

  • Chestnut Products. (n.d.). SAFETY DATA SHEET Cyanoacrylate Superglue Medium. Retrieved from [Link]

  • Permabond. (2019, July 22). How to remove cyanoacrylate adhesive?. Retrieved from [Link]

  • Arrowhead Forensics. (2015, May). Safety Data Sheet Cyanoacrylate. Retrieved from [Link]

  • Iowa DNR. (n.d.). Household Hazardous Waste: How to Dispose of Instant Glue. Retrieved from [Link]

  • Godavari Biorefineries Ltd. (2016, January 13). MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. Retrieved from [Link]

  • Farnell. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-Aminocrotonate, 97%. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Cyanoethyl 3-aminocrotonate

Technical Advisory Note: Operational Safety & PPE Strategy for 2-Cyanoethyl 3-aminocrotonate Executive Summary & Chemical Profile Handling 2-Cyanoethyl 3-aminocrotonate requires a nuanced understanding of its dual-hazard...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory Note: Operational Safety & PPE Strategy for 2-Cyanoethyl 3-aminocrotonate

Executive Summary & Chemical Profile

Handling 2-Cyanoethyl 3-aminocrotonate requires a nuanced understanding of its dual-hazard nature. It possesses the irritant/corrosive potential typical of aminocrotonates and the latent toxicity associated with the cyanoethyl moiety. As researchers, we often underestimate intermediates compared to final APIs, but this compound’s capacity for skin sensitization and mucous membrane destruction demands a rigorous barrier protection strategy.

Chemical Identity:

  • CAS: 43107-08-0[1][2]

  • Physical State: Typically an off-white to yellow solid/powder.

  • Key Hazards: Skin/Eye Corrosion (Category 1B/2), Acute Toxicity (Oral), Potential Sensitizer.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "Why." The safety profile of this molecule is governed by two functional groups:[3][4][5][6]

  • The Aminocrotonate Ester: A strong alkylating agent potential. It hydrolyzes to release irritating alcohols and acids. Direct contact can cause chemical burns that may not be immediately painful (delayed necrosis).

  • The Cyanoethyl Group: While not as acutely toxic as free cyanide, metabolic processing can release nitrile byproducts. Inhalation of dust or vapors during heating poses a systemic toxicity risk.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for this compound due to the permeation risks associated with acrylate-like esters. The following matrix defines the required protection levels based on operational scale.

Body ZoneRoutine Handling (mg scale)Scale-Up / Synthesis (>10g)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer).[1]Laminate (Silver Shield/4H) liners under Nitrile.[5]Nitrile provides splash protection but degrades upon prolonged contact with functionalized esters. Laminate offers >4hr breakthrough time.
Eye/Face Chemical Splash Goggles (Indirect vented).Full-Face Respirator or Goggles + Face Shield.Fine powders aerosolize easily; standard safety glasses allow dust entry from the side.
Respiratory Fume Hood (Sash at 18"). N95 if outside hood (not rec.).P100/OV Cartridge (if volatile/heated).Protects against particulate dust and organic vapors if the reaction exotherms.
Body Lab Coat (Cotton/Poly blend), closed collar.Tyvek® Lab Coat or Apron + Sleeve Covers.Prevent dust accumulation on street clothes; Tyvek provides a particle barrier.

PPE Selection Logic (Visualization)

This decision tree guides the researcher through selecting the correct PPE configuration based on the physical state and manipulation type.

PPE_Selection_Logic Start START: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Heated Melt State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Volatile Heating or Volatile Solvent? Liquid->Volatile StdPPE Standard PPE: Double Nitrile + Goggles + Fume Hood DustRisk->StdPPE No (Weighing Paper) HighPPE Enhanced PPE: N95/P100 + Tyvek Sleeves + Static Controls DustRisk->HighPPE Yes (Grinding/Sieving) Volatile->StdPPE Ambient Temp SplashPPE Splash Protocol: Silver Shield Liners + Face Shield Volatile->SplashPPE Reflux/Distillation

Figure 1: Decision logic for selecting PPE based on physical state and operational risk.[1]

Operational Protocols: "The Self-Validating Workflow"

Safety is not just what you wear; it is how you work.

A. Weighing & Transfer (The Critical Moment)

Context: Static electricity can cause this powder to "jump," contaminating the balance and the user's cuffs.

  • Engineering Control: Place the analytical balance inside a localized powder containment hood or use a draft shield.

  • Static Neutralization: Use an ionizing gun or anti-static brush on the spatula before touching the powder.

  • Technique: Do not pour from the bottle. Transfer small amounts to a weighing boat using a disposable spatula.

  • Validation: Wipe the balance area with a moist paper towel (white) after use. If yellow residue appears, containment failed—review technique.

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Aminocrotonates can liberate heat upon solvation or reaction with electrophiles.

  • Incompatibility: Strictly avoid strong oxidizing agents and strong acids. The hydrolysis of the ester can be rapid and exothermic.

Emergency Response & Spill Management

In the event of a release, immediate action minimizes long-term health risks.

Spill Cleanup Workflow:

Spill_Response Alert 1. ALERT & EVACUATE Notify Lab Manager Assess 2. ASSESS SCALE < 10g vs > 10g Alert->Assess DonPPE 3. DON EMERGENCY PPE Double Gloves, Goggles, Resp Protection Assess->DonPPE Contain 4. CONTAIN Cover with absorbent pads or damp sand DonPPE->Contain Clean 5. CLEAN & NEUTRALIZE Scoop into waste jar. Wipe with soap/water. Contain->Clean Dispose 6. DISPOSE Label as Hazardous Organic Waste Clean->Dispose

Figure 2: Step-by-step workflow for managing accidental spills.

First Aid Measures:

  • Eye Contact: Irrigate immediately for 15 minutes.[7] Do not pause to remove contact lenses initially; flush over them, then remove if possible.

  • Skin Contact: Wash with soap and water.[8][9] Do not use alcohol or acetone; these solvents increase skin permeability and drive the chemical deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Considerations

Disposal must align with the chemical's reactivity profile.

  • Classification: Hazardous Organic Waste (Solid or Liquid).

  • Segregation:

    • Do NOT mix with Oxidizing Waste (Nitric acid, Peroxides) – Risk of fire/explosion.

    • Do NOT mix with Strong Basic Waste – Risk of rapid hydrolysis and ammonia/amine evolution.

  • Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is any risk of ongoing reaction/gas evolution.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7825, 2-Cyanoethyl acrylate (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanoethyl 3-aminocrotonate
Reactant of Route 2
2-Cyanoethyl 3-aminocrotonate
© Copyright 2026 BenchChem. All Rights Reserved.